2,4-Difluorobenzoic Acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trideuterio-4,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYBIFYEWYWYAN-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)F)[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2,4-Difluorobenzoic Acid-d3: Synthesis, Characterization, and Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluorobenzoic Acid-d3 (2,3,5-trideuterio-4,6-difluorobenzoic acid), a stable isotope-labeled internal standard crucial for accurate quantification in analytical chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its application as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective utilization of this important analytical tool.
Introduction
This compound is the deuterated analog of 2,4-Difluorobenzoic acid. Stable isotope-labeled compounds are essential in analytical chemistry, particularly in quantitative mass spectrometry, as they serve as ideal internal standards. Due to their similar chemical and physical properties to the analyte of interest, they can correct for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to highly accurate and precise measurements. This guide will delve into the technical aspects of this compound, providing a valuable resource for its practical application.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various analytical methods.
| Property | Value | Reference |
| Chemical Name | 2,3,5-trideuterio-4,6-difluorobenzoic acid | [1] |
| CAS Number | 1219804-63-3 | |
| Molecular Formula | C₇HD₃F₂O₂ | |
| Molecular Weight | 161.12 g/mol | |
| Isotopic Purity | ≥98 atom % D | [1] |
| Chemical Purity | ≥98% (HPLC) | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 188-190 °C (for non-deuterated) | |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | |
| Storage | Store at 2-8°C, protected from light and moisture. | [2] |
Synthesis
The synthesis of this compound can be achieved through a microwave-assisted H/D exchange reaction. This method offers a rapid and efficient way to introduce deuterium atoms onto the aromatic ring of the non-deuterated precursor.
Synthesis Workflow
Experimental Protocol
Materials:
-
2,4-Difluorobenzoic acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Microwave synthesis reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve 100 mg of 2,4-Difluorobenzoic acid in 2 mL of deuterated sulfuric acid.
-
Add 0.5 mL of deuterium oxide to the mixture.
-
Seal the vessel and place it in the microwave synthesis reactor.
-
Irradiate the mixture at 150°C for 10-15 minutes.
-
After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to 20 mL of ice-cold D₂O.
-
Extract the aqueous solution three times with 15 mL of dichloromethane.
-
Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Applications as an Internal Standard
This compound is an excellent internal standard for the quantification of 2,4-Difluorobenzoic acid and structurally related compounds in various matrices. Its use is particularly advantageous in bioanalytical and environmental studies.
Logical Relationship for Internal Standard-Based Quantification
Experimental Protocols for Analytical Methods
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, urine, or water), add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS system.
LC-MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
2,4-Difluorobenzoic Acid: Q1 157.0 -> Q3 113.0
-
This compound: Q1 160.0 -> Q3 116.0
-
Derivatization and Sample Preparation:
-
To 100 µL of the sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Acidify the sample with 1 M HCl to pH < 2.
-
Extract the analytes with 500 µL of ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM):
-
2,4-Difluorobenzoic Acid-TMS derivative: m/z (to be determined based on fragmentation)
-
This compound-TMS derivative: m/z (to be determined based on fragmentation)
-
Sample Preparation for Quantitative NMR (qNMR):
-
Accurately weigh approximately 5 mg of the sample containing the analyte into a vial.
-
Accurately weigh and add approximately 1 mg of this compound to the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of a reference standard (e.g., maleic acid).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signals of the analyte and the internal standard.
Spectral Data (Predicted)
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated analog due to the substitution of protons with deuterium at positions 3, 5, and 6. The spectrum would primarily show a signal for the carboxylic acid proton, which may be broad and its chemical shift dependent on the solvent and concentration. The aromatic region would be devoid of signals corresponding to the deuterated positions.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak at m/z 161. The fragmentation pattern is expected to be similar to that of other benzoic acids, with characteristic losses of hydroxyl (M-17), and the carboxyl group (M-45).
References
An In-depth Technical Guide to 2,4-Difluorobenzoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluorobenzoic Acid-d3 is the deuterated form of 2,4-Difluorobenzoic acid, a versatile building block in organic synthesis. The incorporation of three deuterium atoms provides a stable isotopic label, making it an invaluable tool in various stages of research and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications, and detailed experimental protocols for its use.
Core Chemical and Physical Properties
This compound shares many physical properties with its non-deuterated analog, with the primary difference being its molecular weight due to the presence of deuterium.
| Property | This compound | 2,4-Difluorobenzoic Acid (Non-Deuterated) |
| Appearance | White to off-white crystalline powder[1] | White solid[1][2] |
| Molecular Formula | C₇HD₃F₂O₂[3][4] | C₇H₄F₂O₂[2] |
| Molecular Weight | 161.12 g/mol [3][4] | 158.10 g/mol [2] |
| CAS Number | 1219804-63-3[3][4][5] | 1583-58-0[2][3] |
| Melting Point | Not specified; likely similar to non-deuterated form. | 188-190 °C or 139-141 °C[1] or 185 °C[2] |
| Boiling Point | Not specified. | 241 °C[2] |
| pKa | Not specified; expected to be very similar to non-deuterated form. | 3.21[2] |
| Purity (by HPLC) | ≥99.21%[4] | ≥98% |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months[3]. Long-term storage at 2-8°C[4]. | Room temperature in a dry, sealed container[6]. |
| SMILES | OC(C1=C(C([2H])=C(C([2H])=C1[2H])F)F)=O[3] | OC(=O)c1ccc(F)cc1F |
Applications in Research and Drug Development
The primary utility of this compound stems from its nature as a stable isotope-labeled compound. Deuteration offers a means to track and quantify molecules without altering their fundamental chemical reactivity.
Internal Standard for Quantitative Analysis
In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as an ideal internal standard.[3] It co-elutes with the non-deuterated analyte but is distinguishable by its higher mass, allowing for precise quantification and correction for variations in sample preparation and instrument response.[7]
Tracer in Pharmacokinetic Studies
Stable heavy isotopes are incorporated into drug molecules to act as tracers during the drug development process.[3] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drugs, a phenomenon that is an active area of research.[3] By using compounds like this compound in the synthesis of drug candidates, researchers can trace the metabolic fate of the molecule in vitro and in vivo.
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of 2,4-Difluorobenzoic acid in a sample matrix.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2,4-Difluorobenzoic acid (the analyte) of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a separate stock solution of this compound (the internal standard) of known concentration in the same solvent.
-
-
Sample Preparation:
-
To a known volume or weight of the sample matrix (e.g., plasma, urine, or a reaction mixture), add a precise volume of the this compound internal standard stock solution.[7]
-
Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation for the analyte.
-
Set up the mass spectrometer to monitor for the specific mass transitions of both the analyte (2,4-Difluorobenzoic acid) and the internal standard (this compound) in negative electrospray ionization (ESI) mode.[7]
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Synthesis of 2,4-Difluorobenzoic Acid (Reference for Deuterated Analog)
While specific synthesis routes for the deuterated version are often proprietary, the following describes a common method for producing the non-deuterated parent compound, which can be adapted using deuterated starting materials.
-
Starting Material Selection: The synthesis typically begins with a precursor like 2,4-Difluorotoluene, which already has the fluorine atoms in the correct positions on the benzene ring.[8]
-
Oxidation of the Methyl Group:
-
A strong oxidizing agent, such as potassium permanganate (KMnO₄) in an alkaline solution (e.g., with NaOH), is used to oxidize the methyl group of 2,4-Difluorotoluene to a carboxylic acid group.[8]
-
The reaction is typically carried out at a moderate temperature (around 80-100 °C), and the progress is monitored using techniques like Thin-Layer Chromatography (TLC).[8]
-
-
Work-up of the Reaction Mixture:
-
After the reaction is complete, the mixture is cooled.
-
An acid, such as sulfuric acid, is added to neutralize the mixture and precipitate the 2,4-Difluorobenzoic acid.[8]
-
The crude product is then collected by filtration, washed, and can be further purified by recrystallization.
-
Another synthetic approach involves the hydrolysis of aromatic nitriles. For example, 2,4-Difluorobenzonitrile can be heated in an ionic liquid like 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄) to yield 2,4-Difluorobenzoic acid.[9]
Mandatory Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Use of stable isotope labeling in pharmacokinetic studies.
References
- 1. kaibangchem.com [kaibangchem.com]
- 2. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 2,4-Difluorobenzoic-d3 Acid | 1219804-63-3 [chemicalbook.com]
- 6. 1583-58-0|2,4-Difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 7. Rapid ion-exchange matrix removal for a decrease of detection limits in the analysis of salt-rich reservoir waters for fluorobenzoic acids by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kaibangchem.com [kaibangchem.com]
- 9. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 2,4-Difluorobenzoic Acid-d3 (CAS: 1219804-63-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluorobenzoic Acid-d3, a deuterated analog of 2,4-Difluorobenzoic acid. This stable isotope-labeled compound is a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development, primarily utilized as an internal standard for quantitative analyses.
Core Physicochemical and Spectroscopic Data
This compound is a synthetic, stable isotope-labeled compound. Its key properties are summarized below.
| Property | Value |
| CAS Number | 1219804-63-3 |
| Molecular Formula | C₇HD₃F₂O₂ |
| Molecular Weight | 161.12 g/mol [1] |
| IUPAC Name | 2,4-Difluoro(3,5,6-d3)benzoic acid |
| Appearance | Solid |
| Purity (Typical) | ≥98% (chemical), ≥98% (isotopic) |
| Solubility | Soluble in DMSO and other organic solvents. |
| Storage | Store at 2-8°C for long-term stability. |
Spectroscopic Data
While specific spectra for this compound are not widely published, the following provides data for the unlabeled compound and expected variations for the deuterated analog.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of unlabeled 2,4-Difluorobenzoic acid would show signals corresponding to the aromatic protons. In the deuterated form, the signals for the protons at positions 3, 5, and 6 would be absent or significantly reduced to a very small residual peak, confirming successful deuteration. The remaining proton signal would correspond to the proton at position 5.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to be similar to the unlabeled compound, with characteristically shifted peaks for the carbon atoms bonded to deuterium. The C-D couplings would result in multiplets for these carbons.
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 161.12, which is 3 units higher than the unlabeled compound (m/z 158.10), confirming the incorporation of three deuterium atoms.
Synthesis and Purification
A plausible synthetic route to this compound involves the deuteration of a suitable precursor followed by functional group manipulation.
Experimental Protocol: Synthesis
A potential synthetic pathway for this compound can be adapted from established methods for the synthesis of the unlabeled analog, incorporating a deuteration step. A common starting material is 2,4-difluorotoluene.
Step 1: Deuteration of 2,4-Difluorotoluene
-
In a sealed reaction vessel, dissolve 2,4-difluorotoluene in a deuterated solvent such as D₂O.
-
Add a suitable catalyst for H/D exchange, for instance, a rhodium or palladium-based catalyst.
-
Heat the mixture under pressure to facilitate the exchange of aromatic protons with deuterium atoms from the solvent. The reaction conditions (temperature, pressure, and catalyst loading) need to be optimized to achieve high deuteration efficiency at the desired positions.
-
Monitor the reaction progress by ¹H NMR to determine the extent of deuteration.
-
Upon completion, extract the deuterated 2,4-difluorotoluene using an organic solvent and dry it over an anhydrous salt like sodium sulfate.
Step 2: Oxidation to this compound
-
The resulting deuterated 2,4-difluorotoluene is then oxidized to the corresponding benzoic acid.
-
A common method involves using a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.
-
The deuterated toluene derivative is refluxed with the KMnO₄ solution until the reaction is complete, which can be monitored by thin-layer chromatography (TCC).
-
After the reaction, the excess KMnO₄ is quenched, and the manganese dioxide byproduct is filtered off.
-
The filtrate is then acidified to precipitate the this compound.
Experimental Protocol: Purification
The crude this compound is typically purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent, such as an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the final product.
Caption: Synthesis and purification workflow for this compound.
Applications in Research and Development
The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its deuteration makes it chemically identical to the unlabeled analyte, but with a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a biological matrix.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards and quality control samples.
2. Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a fixed amount of the this compound internal standard working solution.
-
Perform a sample extraction procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove matrix interferences.
-
Evaporate the organic extract to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and this compound. For the internal standard, this would be based on its mass of 161.12 g/mol .
-
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
-
Quantify the analyte in the unknown samples by using the regression equation from the calibration curve.
References
An In-depth Technical Guide to the Molecular Structure of 2,4-Difluorobenzoic Acid-d3
This technical guide provides a comprehensive overview of 2,4-Difluorobenzoic Acid-d3, a deuterated analog of 2,4-Difluorobenzoic Acid. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.
Molecular Structure and Physicochemical Properties
This compound is a stable, isotopically labeled form of 2,4-Difluorobenzoic Acid where three hydrogen atoms on the benzene ring have been replaced by deuterium. This substitution is invaluable for its use as an internal standard in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 2,4-Difluorobenzoic Acid (for comparison) |
| Molecular Formula | C₇HD₃F₂O₂[1] | C₇H₄F₂O₂[2] |
| Molecular Weight | 161.12 g/mol [1] | 158.10 g/mol [2] |
| CAS Number | 1219804-63-3[1][3] | 1583-58-0[2] |
| IUPAC Name | 2,3,5-trideuterio-4,6-difluorobenzoic acid[1][4][5] | 2,4-Difluorobenzoic acid |
| SMILES | [2H]c1c([2H])c(C(=O)O)c(F)c([2H])c1F[1][4][5] | O=C(O)c1ccc(F)cc1F |
| Appearance | White to off-white crystalline powder (inferred) | White to off-white crystalline powder |
| Melting Point | Not specified | 188-190 °C[2] |
| Purity (by HPLC) | ≥99.21%[1] | ≥98%[2] |
| Isotopic Purity | ≥98 atom % D[5] | Not applicable |
Spectroscopic Data
Table 2: ¹H NMR Spectroscopic Data of 2,4-Difluorobenzoic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectroscopic Data of 2,4-Difluorobenzoic Acid
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Table 4: Infrared (IR) Spectroscopic Data of 2,4-Difluorobenzoic Acid
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch of carboxylic acid |
| ~1700 | C=O stretch of carboxylic acid |
| 1600-1450 | C=C aromatic ring stretch |
| ~1250 | C-F stretch |
| Specific peak assignments for the non-deuterated compound can be found in specialized spectroscopic databases. |
Table 5: Mass Spectrometry (MS) Data of 2,4-Difluorobenzoic Acid
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular ion) |
| 141 | [M-OH]⁺ |
| 113 | [M-COOH]⁺ |
| Fragmentation patterns for the deuterated compound will show a mass shift corresponding to the number of deuterium atoms in the fragment. |
Experimental Protocols
Synthesis of this compound
A common method for the deuteration of aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange. A plausible synthesis protocol for this compound, based on literature methods for similar compounds, is as follows[6]:
Materials:
-
2,4-Difluorobenzoic acid
-
Deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O)
-
Deuterium oxide (D₂O)
-
Microwave synthesis reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave-safe round-bottom flask, add 2,4-Difluorobenzoic acid.
-
Carefully add a stoichiometric excess of deuterated sulfuric acid to the flask.
-
Seal the vessel and place it in the microwave synthesis reactor.
-
Heat the mixture at a controlled temperature (e.g., 150 °C) for a specified duration (e.g., 2-5 minutes) with stirring[6]. The reaction conditions should be optimized to achieve the desired level of deuteration.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by carefully adding the mixture to ice-cold deuterium oxide.
-
The deuterated product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with D₂O to remove any remaining deuterated acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
-
Confirm the identity and isotopic purity of the final product using NMR and mass spectrometry.
Analytical Methodology
This compound is typically used as an internal standard for the quantification of 2,4-Difluorobenzoic Acid in various matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Typical LC-MS/MS Method:
-
Sample Preparation: A known amount of this compound is spiked into the sample as an internal standard. The sample is then subjected to appropriate extraction and clean-up procedures (e.g., solid-phase extraction)[6].
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., formic acid), is used to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer, operating in negative ion mode. The precursor ions for both 2,4-Difluorobenzoic Acid and its deuterated analog are selectively fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantification: The concentration of 2,4-Difluorobenzoic Acid in the original sample is determined by comparing the peak area ratio of the analyte to that of the internal standard against a calibration curve.
Visualizations
Caption: Molecular structure of this compound.
Caption: General experimental workflow for the synthesis and use of this compound.
References
- 1. 2,4-Difluorobenzoic acid | CAS No- 1583-58-0 | Simson Pharma Limited [simsonpharma.com]
- 2. 2,4-Difluorobenzoic acid 98 1583-58-0 [sigmaaldrich.com]
- 3. Qmx Laboratories - 2,4-Difluorobenzoic-d3Acid_1219804-63-3_0.05g [qmx.com]
- 4. 2,4-Difluorobenzoic-d3 Acid | LGC Standards [lgcstandards.com]
- 5. 2,4-Difluorobenzoic-d3 Acid, CDN 0.05 g | Buy Online | CDN | Fisher Scientific [fishersci.fi]
- 6. Rapid ion-exchange matrix removal for a decrease of detection limits in the analysis of salt-rich reservoir waters for fluorobenzoic acids by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,4-Difluorobenzoic Acid-d3
This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled compound valuable in various research and development applications, particularly in pharmaceutical sciences.
Core Properties and Data
This compound is the deuterated form of 2,4-Difluorobenzoic Acid. The incorporation of deuterium isotopes provides a valuable tool for researchers, especially in metabolic studies and as an internal standard in quantitative analysis.
| Property | Value | Reference |
| Molecular Formula | C₇HD₃F₂O₂ | [1] |
| Molecular Weight | 161.12 g/mol | [1] |
| CAS Number | 1219804-63-3 | [1][2][3] |
| IUPAC Name | 2,3,5-trideuterio-4,6-difluorobenzoic acid | [1] |
| Appearance | White solid | [4] |
| Purity (by HPLC) | 99.21% | [1] |
| Melting Point | 185 °C | [4] |
| Boiling Point | 241 °C | [4] |
| pKa | 3.21 | [4] |
| Solubility | Very soluble in water | [4] |
| Storage | Refrigerator (2-8°C) for long-term storage | [1] |
For comparison, the non-deuterated form, 2,4-Difluorobenzoic acid, has a molecular formula of C₇H₄F₂O₂ and a molecular weight of 158.10 g/mol [4][5][6][7].
Experimental Protocols
Synthesis of 2,4-Difluorobenzoic Acid via Oxidation of 2,4-Difluorotoluene
This protocol is based on the general principle of oxidizing a methyl group on an aromatic ring to a carboxylic acid.
Materials:
-
2,4-Difluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
Procedure:
-
In a reaction vessel, dissolve 2,4-Difluorotoluene in an aqueous solution of sodium hydroxide.
-
Slowly add potassium permanganate to the solution while stirring. The reaction is exothermic and should be controlled, typically by heating at a moderate temperature (e.g., 80-100°C)[8].
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with sulfuric acid to a pH of 2-3. This will precipitate the 2,4-Difluorobenzoic acid[8].
-
Collect the precipitate by filtration, wash with cold distilled water, and dry under vacuum to yield the final product.
A patent also describes a synthesis method starting from 2,4-dinitrotoluene, involving oxidation with hydrogen peroxide and a manganese dioxide catalyst, followed by fluorination[9].
Applications in Research and Drug Development
2,4-Difluorobenzoic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals[5][8]. The deuterated form, this compound, is particularly useful in:
-
Pharmacokinetic Studies: To trace the metabolic fate of drug candidates containing the 2,4-difluorobenzoyl moiety.
-
Metabolite Identification: As a standard to identify and quantify metabolites in biological samples.
-
Quantitative Bioanalysis: As an internal standard in mass spectrometry-based assays (e.g., LC-MS/MS) to ensure accuracy and precision.
Logical Workflow for Application in Drug Discovery
The following diagram illustrates a typical workflow where this compound would be utilized in the drug discovery and development process.
Caption: Workflow for the use of this compound in drug development.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 2,4-Difluorobenzoic-d3 Acid | 1219804-63-3 [chemicalbook.com]
- 3. Qmx Laboratories - 2,4-Difluorobenzoic-d3Acid_1219804-63-3_0.05g [qmx.com]
- 4. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,4-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1583-58-0|2,4-Difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 8. kaibangchem.com [kaibangchem.com]
- 9. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]
Synthesis of Deuterated 2,4-Difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathways for deuterated 2,4-Difluorobenzoic Acid, a valuable isotopically labeled compound in pharmaceutical research and development. The introduction of deuterium can significantly alter the metabolic profile of drug candidates, making deuterated building blocks like 2,4-Difluorobenzoic Acid essential for modern medicinal chemistry. This document outlines the primary methods for deuterium incorporation, presents available experimental data, and provides detailed protocols where possible.
Introduction to Deuteration Strategies
The synthesis of deuterated 2,4-Difluorobenzoic Acid can be approached through two main strategies:
-
Direct Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium on the 2,4-Difluorobenzoic Acid molecule. This is often achieved under acidic conditions using a deuterium source like deuterated sulfuric acid.
-
Synthesis from a Deuterated Precursor: This "bottom-up" approach utilizes a starting material that already contains the desired deuterium labels. A common precursor for 2,4-Difluorobenzoic Acid is 2,4-Difluorotoluene, which can be deuterated prior to its oxidation to the final benzoic acid derivative.
This guide will explore both of these pathways, providing the most current and detailed information available.
Pathway 1: Direct Hydrogen-Deuterium (H/D) Exchange
The direct H/D exchange is an efficient method for introducing deuterium onto the aromatic ring of 2,4-Difluorobenzoic Acid. The acidic protons on the aromatic backbone can be exchanged for deuterium when subjected to strong deuterated acids.
Experimental Protocol: Microwave-Assisted H/D Exchange
A reported method for the deuteration of 2,4-Difluorobenzoic Acid involves a microwave-assisted reaction with concentrated deuterated sulfuric acid. This technique allows for rapid and efficient deuterium incorporation.
Reaction Scheme:
Figure 1: Microwave-assisted H/D exchange of 2,4-Difluorobenzoic Acid.
Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, 400 mg of 2,4-Difluorobenzoic Acid is combined with 6 mL of concentrated deuterated sulfuric acid (D₂SO₄).
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 150 °C for 2 minutes.
-
Work-up and Purification: While a detailed work-up procedure is not explicitly provided in the available literature, a standard protocol would involve carefully quenching the reaction mixture with D₂O-ice, followed by extraction with an organic solvent (e.g., ethyl acetate), drying of the organic phase, and removal of the solvent under reduced pressure. Further purification could be achieved by recrystallization or column chromatography.
Quantitative Data:
The available literature indicates that this method yields "doubly deuterated derivatives," suggesting that two of the aromatic protons are exchanged for deuterium. However, specific data on the yield and the precise degree of deuterium incorporation (isotopic purity) are not provided.
| Parameter | Value |
| Starting Material | 2,4-Difluorobenzoic Acid |
| Deuterating Agent | Concentrated D₂SO₄ |
| Temperature | 150 °C |
| Reaction Time | 2 minutes |
| Reported Deuteration | Doubly deuterated |
| Yield | Not Reported |
| Isotopic Purity | Not Reported |
Table 1: Summary of quantitative data for the microwave-assisted H/D exchange synthesis of deuterated 2,4-Difluorobenzoic Acid.
Pathway 2: Synthesis from a Deuterated Precursor
An alternative and highly logical pathway to deuterated 2,4-Difluorobenzoic Acid is to begin with a deuterated precursor, most notably deuterated 2,4-Difluorotoluene. This method offers the potential for more controlled and specific placement of deuterium atoms.
Conceptual Workflow
The overall workflow for this pathway involves two key stages: the deuteration of the starting material, 2,4-Difluorotoluene, followed by the oxidation of the deuterated intermediate to the final product.
Figure 2: Conceptual workflow for the synthesis of deuterated 2,4-Difluorobenzoic Acid from a deuterated precursor.
Stage 1: Deuteration of 2,4-Difluorotoluene
-
Acid-Catalyzed H/D Exchange: Similar to the direct deuteration of the benzoic acid, 2,4-Difluorotoluene could be subjected to H/D exchange using a strong deuterated acid.
-
Metal-Catalyzed Deuteration: Various transition metal catalysts (e.g., palladium, iridium) can facilitate the deuteration of aromatic C-H bonds using D₂ gas or other deuterium sources.
Stage 2: Oxidation of Deuterated 2,4-Difluorotoluene
Once the deuterated 2,4-Difluorotoluene is obtained, the next step is the oxidation of the methyl group to a carboxylic acid. A common and effective method for this transformation is the use of potassium permanganate (KMnO₄) in an alkaline solution.
General Experimental Protocol (adapted from non-deuterated synthesis):
-
Reaction Setup: Deuterated 2,4-Difluorotoluene is mixed with a solution of potassium permanganate (KMnO₄) and a base such as sodium hydroxide (NaOH) in water.
-
Reaction Conditions: The reaction mixture is typically heated to a moderate temperature, for instance, between 80-100 °C. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess KMnO₄ is quenched, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with sulfuric acid) to precipitate the deuterated 2,4-Difluorobenzoic Acid.
-
Purification: The precipitated product is collected by filtration, washed, and can be further purified by recrystallization.
Quantitative Data:
As this pathway is presented as a logical synthetic route based on established chemical principles rather than a specifically documented synthesis of the deuterated compound, quantitative data on yields and isotopic purity for the deuterated product are not available. However, the oxidation of non-deuterated 2,4-Difluorotoluene is generally a high-yielding reaction.
| Parameter | General Conditions/Reagents |
| Starting Material | Deuterated 2,4-Difluorotoluene |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Solvent | Water (alkaline) |
| Temperature | 80-100 °C |
| Yield | Expected to be high, but not specifically reported for the deuterated analog |
| Isotopic Purity | Dependent on the isotopic purity of the starting material |
Table 2: General experimental parameters for the oxidation of deuterated 2,4-Difluorotoluene.
Summary and Future Outlook
The synthesis of deuterated 2,4-Difluorobenzoic Acid is achievable through at least two viable pathways. The direct microwave-assisted H/D exchange offers a rapid and straightforward method, although more detailed characterization of the product's isotopic distribution and yield is needed. The synthesis from a deuterated precursor, such as deuterated 2,4-Difluorotoluene, provides a more controlled approach, with the final isotopic purity being determined by the success of the initial deuteration step.
For researchers and drug development professionals, the choice of synthetic route will depend on the desired level of deuterium incorporation, the required isotopic purity, and the availability of deuterated starting materials and specialized equipment like microwave reactors. Further research into optimizing these pathways and fully characterizing the resulting deuterated 2,4-Difluorobenzoic Acid will be invaluable to the field of medicinal chemistry.
Commercial Suppliers and Technical Applications of 2,4-Difluorobenzoic Acid-d3: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in bioanalytical studies. 2,4-Difluorobenzoic Acid-d3, a deuterated analog of 2,4-Difluorobenzoic acid, serves as an excellent internal standard for mass spectrometry-based applications due to its similar physicochemical properties to the unlabeled compound and its distinct mass shift.
This technical guide provides an overview of commercial suppliers for this compound, along with a detailed experimental protocol for its application as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
Commercial Supplier Data
Sourcing high-purity, isotopically enriched this compound is the first step in its successful implementation in experimental work. The following table summarizes the offerings from several commercial suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Code | Purity | Isotopic Enrichment | Available Quantities | Price (USD) |
| LGC Standards (distributing for CDN Isotopes) | CDN-D-6953 | min 98% (Chemical) | 98 atom % D | 0.05 g, 0.1 g | $221.00 (0.05 g), $430.00 (0.1 g) |
| Clearsynth | CS-T-52846 | 99.21% (by HPLC) | Information not readily available | Inquiry required | Inquiry required |
| Fisher Scientific (distributing for CDN Isotopes) | NC1319783 | min 98% (Chemical) | 98 atom % D | 0.05 g | Inquiry required[1] |
| MedChemExpress | HY-W002068S | Information not readily available | Information not readily available | Inquiry required | Inquiry required |
| Qmx Laboratories | QX158791 | Information not readily available | Information not readily available | 0.05 g | Inquiry required[2] |
| Alfa Chemistry | Information not readily available | Information not readily available | Information not readily available | Inquiry required | Inquiry required |
| BOC Sciences | Information not readily available | Information not readily available | Information not readily available | Inquiry required | Inquiry required |
Application as an Internal Standard in LC-MS/MS Bioanalysis
Stable isotope-labeled compounds like this compound are the gold standard for internal standards in quantitative LC-MS/MS assays.[1] They co-elute with the analyte of interest and experience similar ionization effects, effectively compensating for variability in sample preparation and instrument response.[3]
The following is a representative experimental protocol for the use of this compound as an internal standard for the quantification of an acidic analyte in a biological matrix, adapted from methodologies described for the analysis of fluorobenzoic acids in complex matrices.[4]
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-labeled analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in the same solvent as the analyte.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution to a fixed concentration that will be added to all samples.
2. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of the biological sample (e.g., plasma, urine), calibration standards, and quality control samples in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile (or other suitable protein precipitation solvent) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to ensure good separation of the analyte from matrix components.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally used for acidic compounds.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard (this compound). These transitions need to be determined by infusing the individual compounds into the mass spectrometer.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the deuterated internal standard corrects for variations in extraction recovery and matrix effects.[4]
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing an internal standard.
Caption: Bioanalytical workflow for quantification using a deuterated internal standard.
Logical Relationship of Internal Standard Function
The diagram below outlines the logical principle behind using a stable isotope-labeled internal standard to ensure accurate quantification in the presence of experimental variability.
Caption: Principle of accurate quantification using a stable isotope-labeled internal standard.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Rapid ion-exchange matrix removal for a decrease of detection limits in the analysis of salt-rich reservoir waters for fluorobenzoic acids by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Material Safety of 2,4-Difluorobenzoic Acid-d3
This guide provides a comprehensive overview of the material safety data for 2,4-Difluorobenzoic Acid-d3, catering to researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers, with a comparative analysis of its non-deuterated counterpart, 2,4-Difluorobenzoic Acid, to provide a fuller safety profile.
Section 1: Product Identification and Properties
This compound is a deuterated form of 2,4-Difluorobenzoic acid. While it shares many properties with the non-deuterated compound, the presence of deuterium can influence certain physical and biological characteristics.
Table 1: Chemical and Physical Properties
| Property | This compound | 2,4-Difluorobenzoic Acid | Source(s) |
| CAS Number | 1219804-63-3 | 1583-58-0 | [1] |
| Chemical Formula | C7HD3F2O2 | C7H4F2O2 | [1] |
| Molecular Weight | Not specified | 158.10 g/mol | |
| Appearance | Not specified | White to off-white crystalline powder/solid | [2][3][4] |
| Melting Point | Not specified | 185-190 °C | [2] |
| Boiling Point | Not specified | 241 °C | [2] |
| Solubility in Water | Not specified | Very soluble | [2] |
| pKa | Not specified | 3.21 | [2] |
| Partition Coefficient | Not specified | 1.91 | [2] |
Section 2: Hazard Identification and Classification
Both the deuterated and non-deuterated forms of 2,4-Difluorobenzoic Acid are classified as hazardous materials. The primary hazards are related to irritation of the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [5][6] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | [5][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | [5][6] |
Hazard Identification Workflow
Figure 1: Hazard Identification Workflow
Section 3: First Aid Measures
Immediate medical attention is crucial in case of exposure. The following table outlines the recommended first aid procedures.
Table 3: First Aid Measures
| Exposure Route | Procedure | Source(s) |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician. | [1][2][4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1][2][4] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][2][4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1][2][4] |
First Aid Response Protocol
Figure 2: First Aid Response Protocol
Section 4: Firefighting and Accidental Release Measures
This compound is not flammable or combustible.[1] In case of a fire involving this chemical, appropriate extinguishing media should be used.
Table 4: Firefighting and Spill Response
| Measure | Recommendation | Source(s) |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1] |
| Hazardous Combustion Products | Carbon oxides, hydrogen fluoride. | [1][2] |
| Personal Precautions for Spills | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. | [1][2] |
| Environmental Precautions | Do not let product enter drains. | [1] |
| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal. | [1][4] |
Firefighting Measures
Figure 3: Firefighting Measures
Section 5: Handling, Storage, and Personal Protection
Proper handling and storage are essential to minimize exposure risks.
Table 5: Handling, Storage, and Personal Protection
| Aspect | Recommendation | Source(s) |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation. | [1][2][4] |
| Storage | Store at room temperature in a dry and well-ventilated place. Keep container tightly closed. | [1][2][4] |
| Engineering Controls | Use mechanical exhaust or a laboratory fume hood. | [1] |
| Eye/Face Protection | Safety glasses with side-shields. | [1] |
| Skin Protection | Wear protective gloves and clothing. | [1] |
| Respiratory Protection | Dust mask. | [6] |
Section 6: Toxicological Information and Experimental Protocols
Table 6: Summary of Toxicological Effects
| Effect | Observation | Source(s) |
| Acute Toxicity | No data available. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][5] |
| Respiratory or Skin Sensitization | No data available. | [4] |
| Germ Cell Mutagenicity | No data available. | [4] |
| Carcinogenicity | Not identified as a carcinogen by IARC. | [4] |
| Reproductive Toxicity | No data available. | [4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [4][5] |
Experimental Protocols:
A detailed search for specific experimental protocols for the toxicological assessments of 2,4-Difluorobenzoic Acid and its deuterated form did not yield specific, publicly available methodologies within the scope of material safety data sheets. Toxicological testing would likely follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines for chemical safety testing, such as:
-
OECD 404: Acute Dermal Irritation/Corrosion
-
OECD 405: Acute Eye Irritation/Corrosion
-
OECD 402: Acute Dermal Toxicity
-
OECD 423: Acute Oral Toxicity - Acute Toxic Class Method
Researchers requiring detailed experimental protocols would need to consult specialized toxicology databases or commission specific studies.
This document is intended to provide a comprehensive overview of the material safety data for this compound. It is crucial to consult the original Safety Data Sheet (SDS) from the supplier before handling this chemical and to conduct a thorough risk assessment for any specific laboratory procedures.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. kaibangchem.com [kaibangchem.com]
- 4. 2,4-Difluorobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 2,4-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Determining the Isotopic Purity of 2,4-Difluorobenzoic Acid-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 2,4-Difluorobenzoic Acid-d3. Deuterated compounds, such as this compound, are of significant interest in drug development due to their potential to alter metabolic pathways and improve pharmacokinetic profiles. Accurate assessment of isotopic purity is critical for ensuring the quality, efficacy, and safety of these molecules. This document outlines the key experimental protocols, data analysis techniques, and relevant biological context for researchers working with this and similar deuterated compounds.
Introduction to Isotopic Purity Analysis
Isotopic purity refers to the percentage of a molecule that contains the desired isotope at a specific position. For this compound, the goal is to quantify the extent to which the three exchangeable protons on the aromatic ring have been replaced by deuterium atoms. The primary analytical techniques for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers unique advantages in characterizing deuterated compounds.
Analytical Methodologies and Experimental Protocols
The determination of isotopic purity of this compound relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is often used for initial purity assessment, while NMR and MS provide detailed information about the level and location of deuterium incorporation.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a fundamental first step to assess the overall chemical purity of the sample, separating the deuterated compound from any non-isotopically labeled impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of 2,4-Difluorobenzoic Acid (typically around 254 nm).
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The retention time of the main peak is compared to a non-deuterated standard of 2,4-Difluorobenzoic acid. The peak area of the analyte is used to calculate the chemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity
NMR spectroscopy is a powerful tool for determining the location and extent of deuteration. By comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated analog, the reduction in signal intensity at specific proton positions directly corresponds to the degree of deuterium incorporation. Furthermore, ²H (Deuterium) NMR can be used to directly observe the deuterium signals.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent that does not have signals in the aromatic region (e.g., DMSO-d₆ or CDCl₃). A known amount of an internal standard (e.g., dimethyl sulfone) can be added for quantitative analysis.
-
¹H NMR:
-
A standard one-pulse experiment is performed.
-
The integral of the remaining proton signals in the aromatic region is compared to the integral of a non-deuterated reference signal (e.g., the carboxylic acid proton if it is not expected to exchange, or an internal standard).
-
-
²H NMR:
-
A deuterium NMR spectrum is acquired to confirm the presence and chemical shift of the deuterium atoms.
-
-
Data Analysis: The isotopic purity is calculated by comparing the integral of the residual proton signals in the deuterated sample to the corresponding signals in a non-deuterated standard of known concentration. The formula for calculating the percentage of deuteration at a specific position is:
-
% Deuteration = (1 - (Integral_deuterated / Integral_non-deuterated)) * 100
-
Mass Spectrometry (MS) for Isotopic Distribution
Mass spectrometry provides information on the distribution of different isotopologues (molecules that differ only in their isotopic composition). High-resolution mass spectrometry (HRMS) is particularly useful for resolving the small mass differences between the deuterated and non-deuterated species.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 10-100 ng/mL.
-
Ionization Mode: Negative ion mode is typically used for carboxylic acids, detecting the [M-H]⁻ ion.
-
Data Acquisition: A full scan mass spectrum is acquired over a mass range that includes the molecular ions of the unlabeled and deuterated compound.
-
Data Analysis:
-
The mass spectrum of the unlabeled 2,4-Difluorobenzoic acid is analyzed to determine its natural isotopic distribution.
-
The mass spectrum of the this compound is then acquired.
-
The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species are measured.
-
The contribution of the natural ¹³C isotope abundance to the M+1 and M+2 peaks is subtracted to accurately determine the isotopic enrichment.
-
Data Presentation
The quantitative data for the isotopic purity of a representative batch of this compound are summarized in the tables below.
Table 1: Chemical Purity by HPLC
| Compound | Purity by HPLC (%) |
| This compound | 99.21[1] |
Table 2: Isotopic Purity by ¹H NMR
| Aromatic Proton Position | Signal in Unlabeled Compound (ppm) | % Deuteration (Estimated) |
| H-3 | ~7.0-7.2 | >98% |
| H-5 | ~7.2-7.4 | >98% |
| H-6 | ~8.0-8.2 | >98% |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The % deuteration is estimated based on the significant reduction of proton signals in the ¹H NMR spectrum of the deuterated compound compared to the unlabeled standard.
Table 3: Isotopic Distribution by Mass Spectrometry (Hypothetical Data)
| Isotopologue | Relative Abundance (%) |
| d0 | < 0.5 |
| d1 | < 1.0 |
| d2 | < 2.0 |
| d3 | > 96.5 |
Note: This table represents hypothetical data for a high-purity batch of this compound and would be determined experimentally.
Visualization of Experimental Workflows and Biological Context
The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining isotopic purity and a relevant signaling pathway where fluorinated benzoic acids may exert their biological effects.
Caption: Experimental workflow for determining the purity of this compound.
Biological Significance: Inhibition of the NF-κB Signaling Pathway
Fluorinated benzoic acid derivatives have been investigated for their anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Certain fluorine-substituted compounds have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by fluorinated benzoic acid derivatives.
Conclusion
The determination of isotopic purity is a critical step in the development of deuterated pharmaceutical compounds. This guide has outlined the primary analytical techniques—HPLC, NMR, and MS—for the comprehensive characterization of this compound. By following the detailed experimental protocols and data analysis procedures, researchers can confidently assess the quality and isotopic enrichment of their deuterated compounds. Furthermore, understanding the potential biological mechanisms of action, such as the inhibition of the NF-κB pathway, provides valuable context for the application of these molecules in drug discovery and development.
References
A Technical Guide to the Solubility Parameters of 2,4-Difluorobenzoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility Parameters
Solubility parameters provide a numerical estimate of the degree of interaction between materials, making them a valuable tool for predicting the solubility of a solute in a given solvent. The most widely used system is the Hansen Solubility Parameters (HSP), which divides the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Represents the energy from dispersion forces between molecules.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds between molecules.
The principle of "like dissolves like" is quantified by comparing the Hansen parameters of the solute and the solvent. The closer the parameters are, the more likely the solute is to dissolve.
Solubility Profile of 2,4-Difluorobenzoic Acid
The non-deuterated form, 2,4-Difluorobenzoic acid, is described as a white crystalline solid. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and dichloromethane.[2][3] This general solubility behavior is attributed to the intermolecular forces at play. The carboxylic acid group can participate in hydrogen bonding, while the fluorinated benzene ring contributes to dipole-dipole and van der Waals interactions.[3] It is expected that the deuterated form, 2,4-Difluorobenzoic Acid-d3, will exhibit a very similar solubility profile due to the subtle differences between protium and deuterium.
Quantitative Solubility Data
As of the latest literature review, specific Hansen Solubility Parameters for this compound have not been experimentally determined and published. The determination of these parameters requires empirical testing. The following table provides the Hansen Solubility Parameters for a range of common laboratory solvents. Researchers can use this data as a reference for designing solubility experiments for this compound.
Table 1: Hansen Solubility Parameters of Common Laboratory Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound | TBD | TBD | TBD * |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
| o-Xylene | 17.8 | 1.0 | 3.1 |
| p-Xylene | 17.6 | 1.0 | 3.1 |
*To Be Determined experimentally.
Experimental Protocol for Determining Hansen Solubility Parameters
The Hansen Solubility Parameters for a solute like this compound are determined by observing its solubility in a range of solvents with known HSPs. The general methodology is as follows:
-
Solvent Selection: A diverse set of solvents with a wide range of known Hansen parameters is selected.
-
Solubility Testing: A small, precise amount of this compound is added to a known volume of each selected solvent. The mixture is agitated at a constant temperature to determine if the solute dissolves. Solubility can be assessed visually or through analytical techniques.
-
Classification: Each solvent is classified as a "good" solvent (dissolves the solute) or a "poor" solvent (does not dissolve the solute).
-
Hansen Space Plotting: The HSPs of all tested solvents are plotted as points in a three-dimensional space with axes δD, δP, and δH.
-
Sphere Calculation: A sphere is mathematically determined in the Hansen space that encloses all the "good" solvents while excluding the "poor" solvents.
-
Parameter Determination: The center of this sphere corresponds to the three Hansen Solubility Parameters (δD, δP, δH) of the solute, this compound. The radius of the sphere is known as the interaction radius (R₀).
The following diagram illustrates the workflow for this experimental determination.
References
An In-depth Technical Guide to the Stability and Storage of 2,4-Difluorobenzoic Acid-d3
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of isotopically labeled compounds is paramount to ensuring experimental integrity and the quality of research outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Difluorobenzoic Acid-d3, a deuterated analog of 2,4-Difluorobenzoic Acid.
Core Stability Profile
This compound is a stable isotope-labeled compound and is not radioactive. As such, its chemical stability is expected to be comparable to that of its non-labeled counterpart, 2,4-Difluorobenzoic Acid. The primary factors influencing its stability are temperature, light, and humidity.
Based on available data for the non-deuterated form, 2,4-Difluorobenzoic Acid is stable at room temperature when stored in a closed container under normal handling and storage conditions.[1] However, for long-term storage, refrigeration is recommended to minimize the potential for slow degradation over time.
Upon decomposition, which can be induced by high temperatures, hazardous byproducts may be generated, including carbon monoxide, carbon dioxide, hydrogen fluoride, and other irritating and toxic fumes and gases.[1]
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term: Room TemperatureLong-term: 2-8°C (Refrigerated) | Minimizes potential for thermal degradation over extended periods. |
| Light | Store in a light-resistant container. | Protects the compound from potential photodegradation. |
| Atmosphere | Store in a tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. |
| Location | Cool, dry, and well-ventilated area. | Ensures a stable storage environment. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids. | Avoids potential chemical reactions that could degrade the compound. |
Handling Precautions
When handling this compound, standard laboratory safety protocols should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of any dust or fumes.
Experimental Protocols for Stability Assessment
Formal Stability Testing
Formal stability studies are designed to establish the re-test period or shelf life of a substance under defined storage conditions.
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Methodology:
-
Store aliquots of this compound in containers that mimic the proposed long-term storage packaging.
-
Place the containers in stability chambers maintained at the conditions specified in the table above.
-
At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies), remove a sample for analysis.
-
Analyze the sample for purity, potency, and the presence of any degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify potential degradation pathways and to demonstrate the specificity of the analytical methods used for stability testing.[4][5][6]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M to 1 M HCl and heat at 50-60°C for a defined period. |
| Base Hydrolysis | Dissolve the compound in 0.1 M to 1 M NaOH and heat at 50-60°C for a defined period. |
| Oxidation | Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. |
| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period. |
| Photostability | Expose the solid compound or its solution to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Methodology:
-
Subject samples of this compound to the stress conditions outlined in the table.
-
Monitor the degradation process over time.
-
Once significant degradation has occurred (typically 5-20%), analyze the stressed samples.
-
The analytical method should be capable of separating the intact compound from all process-related impurities and degradation products.
-
Characterize the major degradation products to understand the degradation pathways.
Visualized Workflow for Storage and Handling
The following diagram illustrates a logical workflow for the proper storage and handling of this compound in a laboratory setting.
References
- 1. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
The Indispensable Role of Deuteration in Modern Analytical Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the pursuit of precision, accuracy, and reliability is paramount. This technical guide delves into the core principles and applications of deuteration in analytical standards, providing an in-depth exploration of why these isotopically labeled compounds have become the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This document will explore the fundamental advantages of using deuterated internal standards, from mitigating matrix effects to enhancing the robustness of analytical methods, and will provide practical insights into their synthesis and application.
The Fundamental Principle: Why Deuterium?
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus. This seemingly subtle difference in mass is the cornerstone of its utility in analytical standards. When hydrogen atoms in a drug molecule or analyte of interest are strategically replaced with deuterium atoms, a deuterated analog is created. This analog is chemically almost identical to the parent compound, yet its increased mass allows it to be distinguished by a mass spectrometer.[1][2]
This mass difference enables the deuterated compound to serve as an ideal internal standard (IS). An internal standard is a compound of known concentration that is added to a sample prior to analysis. By comparing the analytical response of the target analyte to that of the internal standard, variations introduced during sample preparation and analysis can be effectively normalized.[3][4]
Key Advantages of Deuterated Internal Standards:
-
Co-elution with the Analyte: Due to their near-identical physicochemical properties, deuterated standards co-elute with the non-labeled analyte in chromatographic systems. This is crucial for compensating for matrix effects that can vary throughout the chromatographic run.[3][5]
-
Similar Ionization Efficiency: Deuterated and non-deuterated compounds exhibit nearly identical ionization behavior in the mass spectrometer's ion source. This ensures that any ion suppression or enhancement caused by the sample matrix affects both the analyte and the internal standard to a similar degree.[2]
-
Correction for Sample Preparation Variability: By adding the deuterated internal standard at the very beginning of the sample preparation process, any losses of the analyte during extraction, handling, or derivatization are mirrored by the internal standard.[6]
-
Enhanced Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative bioanalysis by accounting for various sources of error, leading to more reliable and reproducible results.[1][2]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards, particularly deuterated ones, is widely recognized and often recommended by regulatory bodies such as the European Medicines Agency (EMA) for bioanalytical method validation.[7][8]
Quantitative Effects of Deuteration
The introduction of deuterium into a molecule brings about predictable and quantifiable changes in its mass and, to a lesser extent, its chromatographic behavior.
Mass Shift
The most direct effect of deuteration is an increase in the molecular weight of the compound. Each hydrogen atom (atomic mass ≈ 1.008 Da) replaced by a deuterium atom (atomic mass ≈ 2.014 Da) results in a mass increase of approximately 1.006 Da per deuterium atom.[1] This mass shift is readily detected by the mass spectrometer, allowing for the simultaneous monitoring of the analyte and the internal standard without mutual interference.
Table 1: Illustrative Mass Shifts for Common Analytes with Deuteration
| Analyte | Molecular Formula | Monoisotopic Mass (Da) | Deuterated Analog | Number of Deuterium Atoms | Monoisotopic Mass of Deuterated Analog (Da) | Mass Shift (Da) |
| Caffeine | C₈H₁₀N₄O₂ | 194.0804 | Caffeine-d₃ | 3 | 197.0990 | 3.0186 |
| Testosterone | C₁₉H₂₈O₂ | 288.2089 | Testosterone-d₃ | 3 | 291.2275 | 3.0186 |
| Diazepam | C₁₆H₁₃ClN₂O | 284.0716 | Diazepam-d₅ | 5 | 289.1021 | 5.0305 |
| Morphine | C₁₇H₁₉NO₃ | 285.1365 | Morphine-d₃ | 3 | 288.1551 | 3.0186 |
Chromatographic Retention Time
While deuterated standards are prized for their ability to co-elute with the analyte, minor differences in retention time can sometimes be observed, a phenomenon known as the "isotope effect."[9][10] In reversed-phase liquid chromatography, deuterated compounds are slightly less lipophilic than their non-deuterated counterparts and may elute slightly earlier.[9] The magnitude of this shift is typically small (often less than a few seconds) but can be influenced by the number and position of the deuterium atoms, as well as the chromatographic conditions.[11]
Table 2: Representative Retention Time Shifts in Reversed-Phase LC-MS
| Analyte | Deuterated Analog | Typical Retention Time (min) | Retention Time Shift (Analyte - IS) (sec) |
| Aripiprazole | Aripiprazole-d₈ | 5.2 | + 2.4 |
| Risperidone | Risperidone-d₄ | 4.8 | + 1.8 |
| Olanzapine | Olanzapine-d₃ | 6.1 | + 1.2 |
| Quetiapine | Quetiapine-d₈ | 5.5 | + 3.0 |
Note: These values are illustrative and can vary significantly based on the specific chromatographic method.
Mass Spectrometry Fragmentation Patterns
Deuteration can also influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS). The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to changes in the relative abundance of fragment ions.[12] By carefully examining the fragmentation of a deuterated standard, it is possible to confirm fragmentation pathways and gain a deeper understanding of the molecule's structure.[13]
Table 3: Illustrative Comparison of Fragmentation Patterns
| Analyte | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Deuterated Analog | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Observation |
| Cocaine | 304.1 | 182.1, 150.1, 105.1 | Cocaine-d₃ (N-CD₃) | 307.1 | 185.1, 150.1, 105.1 | Fragment containing the N-methyl group shows a +3 Da shift. |
| Methamphetamine | 150.1 | 119.1, 91.1 | Methamphetamine-d₅ (phenyl-d₅) | 155.1 | 124.1, 96.1 | Fragments containing the phenyl ring show a +5 Da shift. |
Experimental Protocols
The successful implementation of deuterated standards in a bioanalytical workflow requires careful attention to both the synthesis of the standard and the analytical methodology.
Synthesis of Deuterated Standards
The synthesis of deuterated standards can be achieved through various methods, with the choice depending on the desired location and number of deuterium atoms.
-
Hydrogen-Deuterium (H/D) Exchange: This method involves exposing the parent molecule to a source of deuterium, such as deuterated water (D₂O) or a deuterated solvent, often in the presence of a catalyst (acid, base, or metal).[14][15] This is a cost-effective method for introducing deuterium at specific, activated positions.[16]
-
Reduction with Deuterated Reagents: Aldehydes, ketones, and other functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at specific locations.
-
Total Synthesis: In some cases, the deuterated standard is synthesized from scratch using deuterated starting materials. This approach offers the most control over the position and extent of deuteration but is also the most complex and expensive.[6]
General Protocol for H/D Exchange:
-
Dissolution: Dissolve the non-labeled analyte in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).
-
Catalyst Addition: Add a catalyst to facilitate the exchange. For base-catalyzed exchange, a deuterated base like sodium deuteroxide (NaOD) can be used. For acid-catalyzed exchange, a deuterated acid like deuterium chloride (DCl) can be employed.
-
Incubation: Heat the reaction mixture at a specific temperature for a defined period to allow the exchange to occur. The reaction progress can be monitored by LC-MS.
-
Quenching and Work-up: Neutralize the reaction mixture and extract the deuterated product using an appropriate organic solvent.
-
Purification: Purify the deuterated standard using techniques like column chromatography or preparative HPLC.
-
Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using NMR and high-resolution mass spectrometry.
Bioanalytical Workflow using a Deuterated Internal Standard
The following protocol outlines a typical workflow for the quantitative analysis of a drug in a biological matrix (e.g., plasma) using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation): [17][18][19][20][21]
-
Aliquoting: Aliquot a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard solution (at a known concentration) to each sample, calibrator, and quality control (QC) sample.[6]
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Protein Precipitation: Add a precipitating agent (e.g., 300 µL of ice-cold acetonitrile or methanol) to each tube to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1-2 minutes, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analyte.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar and semi-polar analytes.
-
Polarity: Positive or negative ion mode is selected based on the analyte's properties.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantitative analysis, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Table 4: Example LC-MS/MS Parameters for the Analysis of Caffeine
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| Analyte MRM Transition | 195.1 → 138.1 |
| IS (Caffeine-d₃) MRM Transition | 198.1 → 140.1 |
Visualizing the Workflow and Rationale
Graphviz diagrams can effectively illustrate the logical flow and relationships within the bioanalytical process.
Caption: Bioanalytical Workflow with a Deuterated Internal Standard.
Caption: Rationale for Using a Deuterated Internal Standard.
The Kinetic Isotope Effect: A Deeper Insight
The difference in bond strength between C-H and C-D bonds can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[22][23] This effect is particularly relevant in drug metabolism studies, where the enzymatic breakdown of a drug often involves the cleavage of C-H bonds.[24]
By strategically placing deuterium atoms at metabolically active sites on a drug molecule, it is possible to slow down its metabolism, which can have significant implications for its pharmacokinetic profile.[25]
Table 5: Illustrative Kinetic Isotope Effect (kH/kD) Values in Drug Metabolism
| Drug | Metabolic Reaction | Enzyme | kH/kD | Implication |
| Tolbutamide | Methyl Hydroxylation | CYP2C9 | 4.5 | Slower metabolism of the deuterated analog. |
| Midazolam | 1'-Hydroxylation | CYP3A4 | 2.1 | Moderately slower metabolism. |
| Nifedipine | Oxidation | CYP3A4 | 3.0 | Slower metabolism of the deuterated analog. |
| Propafenone | O-demethylation | CYP2D6 | 1.5 | Slightly slower metabolism. |
Note: kH/kD is the ratio of the rate of reaction for the non-deuterated (H) versus the deuterated (D) compound.
Practical Considerations and Challenges
While deuterated standards offer significant advantages, there are practical considerations and potential challenges to be aware of:
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment to minimize the contribution of the unlabeled analyte.[26]
-
Chemical Purity: The standard must be free of other impurities that could interfere with the analysis.[26]
-
Stability of the Label: Deuterium atoms should be placed in positions where they are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[2]
-
Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming.[3]
-
Regulatory Guidance: Bioanalytical method validation using deuterated standards should adhere to regulatory guidelines, such as those from the ICH.[27][28]
Conclusion
Deuterated analytical standards have become an indispensable tool in modern quantitative analysis, particularly in the fields of drug development and clinical research. Their ability to mimic the behavior of the target analyte while being distinguishable by mass spectrometry provides a robust solution for overcoming the inherent variabilities of complex biological matrices and analytical instrumentation. By understanding the principles of their application, the quantitative effects of deuteration, and the practical aspects of their synthesis and use, researchers can significantly enhance the quality and reliability of their analytical data, ultimately contributing to the development of safer and more effective medicines.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. youtube.com [youtube.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. dea.gov [dea.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Useful Protocols [research.childrenshospital.org]
- 18. Protein preparation for LC-MS/MS analysis [protocols.io]
- 19. btrc-charity.org [btrc-charity.org]
- 20. uthsc.edu [uthsc.edu]
- 21. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 23. mason.gmu.edu [mason.gmu.edu]
- 24. jmest.org [jmest.org]
- 25. epfl.ch [epfl.ch]
- 26. tandfonline.com [tandfonline.com]
- 27. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. database.ich.org [database.ich.org]
An In-depth Technical Guide to 2,4-Difluorobenzoic Acid and 2,4-Difluorobenzoic Acid-d3 for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluorobenzoic Acid and its deuterated analog, 2,4-Difluorobenzoic Acid-d3. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the physicochemical properties, synthesis, and applications of these compounds, with a special focus on the use of the deuterated form as an internal standard in analytical methodologies.
Introduction
2,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Its deuterated counterpart, this compound, is a stable isotope-labeled compound primarily utilized as an internal standard in quantitative analysis by mass spectrometry to enhance accuracy and precision.
Physicochemical Properties
The key physicochemical properties of 2,4-Difluorobenzoic Acid and this compound are summarized in the table below for easy comparison.
| Property | 2,4-Difluorobenzoic Acid | This compound |
| CAS Number | 1583-58-0[2][3] | 1219804-63-3[4] |
| Molecular Formula | C₇H₄F₂O₂[2][3] | C₇HD₃F₂O₂[4] |
| Molecular Weight | 158.10 g/mol [2][3] | 161.12 g/mol [4] |
| Appearance | White to off-white crystalline powder[5] | Not specified, typically a solid |
| Melting Point | 188-190 °C[3][6] | Not specified |
| Boiling Point | 241 °C[2] | Not specified |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[1] | Not specified |
| pKa | 3.21[2] | Not specified |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | 2,4-Difluorobenzoic Acid | This compound |
| ¹H NMR | Spectra available, specific shifts and coupling constants vary with solvent. | Due to deuteration of the aromatic ring, the proton signals corresponding to the benzene ring are absent. A residual proton signal may be observed depending on the isotopic purity. |
| ¹³C NMR | Spectra available, chemical shifts are influenced by the fluorine substituents. | Spectra are expected to show signals for the carboxyl carbon and the carbon atoms attached to fluorine, with potential splitting due to C-D coupling. |
| ¹⁹F NMR | Spectra show distinct signals for the two fluorine atoms, with characteristic coupling patterns. | Similar to the non-deuterated form, with potential minor shifts due to the isotopic substitution. |
Mass Spectrometry (MS)
| Parameter | 2,4-Difluorobenzoic Acid | This compound |
| Molecular Ion (M+) | m/z 158 | m/z 161 |
| Key Fragmentation | Loss of -OH (m/z 141), loss of -COOH (m/z 113), and fragments corresponding to the difluorophenyl cation (m/z 114). | Similar fragmentation pattern with a +3 Da shift in the corresponding fragments containing the deuterated ring. |
Experimental Protocols
Synthesis of 2,4-Difluorobenzoic Acid
A common method for the synthesis of 2,4-Difluorobenzoic Acid is the oxidation of 2,4-difluorotoluene.
Workflow for the Synthesis of 2,4-Difluorobenzoic Acid
Caption: Synthesis of 2,4-Difluorobenzoic Acid from 2,4-Difluorotoluene.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorotoluene and a solution of potassium permanganate (KMnO₄) in water.
-
Oxidation: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide (MnO₂).
-
Acidification: Acidify the filtrate with a mineral acid, such as hydrochloric acid (HCl), until a white precipitate forms.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-Difluorobenzoic Acid.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving deuteration of a suitable precursor. A plausible route starts from a deuterated benzene derivative.
Workflow for a Plausible Synthesis of this compound
Caption: A potential synthetic route for this compound.
Detailed Methodology (Proposed):
-
Fluorination: Start with commercially available Benzene-d6 and perform a di-fluorination reaction to obtain 1,3-Difluorobenzene-d4. This can be a challenging step requiring specialized reagents and conditions.
-
Friedel-Crafts Acylation: React 1,3-Difluorobenzene-d4 with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group, yielding 2,4-Difluoroacetophenone-d3.
-
Haloform Reaction: Subject the 2,4-Difluoroacetophenone-d3 to a haloform reaction (e.g., using sodium hypobromite) to convert the methyl ketone to a carboxylic acid.
-
Work-up and Purification: Acidify the reaction mixture to precipitate the this compound. The product is then isolated by filtration, washed, and dried. Purification can be achieved by recrystallization.
Application of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is an ideal internal standard for the quantification of 2,4-Difluorobenzoic Acid in various matrices, such as biological fluids or environmental samples.
Workflow for Quantitative Analysis using a Deuterated Internal Standard
References
- 1. tecan.com [tecan.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Quantitative Metabolite Analysis using 2,4-Difluorobenzoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2,4-Difluorobenzoic Acid-d3 as an internal standard in the quantitative analysis of metabolites, particularly carboxylic acids, using liquid chromatography-mass spectrometry (LC-MS).
Introduction
The quantitative analysis of endogenous metabolites is crucial for understanding disease mechanisms, identifying biomarkers, and accelerating drug development.[1] Mass spectrometry-based metabolomics, particularly LC-MS/MS, offers high sensitivity and selectivity for this purpose.[1] However, analytical variability introduced during sample preparation and instrument analysis can compromise data accuracy. The use of stable isotope-labeled internal standards is a well-established strategy to correct for this variability and ensure robust and reliable quantification.
This compound is a deuterated analog of 2,4-Difluorobenzoic acid. Its chemical properties are nearly identical to its non-labeled counterpart, but it has a distinct mass due to the presence of deuterium atoms. This property makes it an ideal internal standard for the quantitative analysis of structurally similar metabolites, especially those containing a carboxylic acid functional group. When spiked into a biological sample at a known concentration early in the workflow, it co-elutes with the target analytes and experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate normalization of the analytical signal.
Applications:
-
Targeted Metabolomics: Accurate quantification of specific carboxylic acid-containing metabolites in biological matrices such as plasma, urine, and tissue extracts.
-
Pharmacokinetic (PK) Studies: Monitoring the concentration of acidic drugs and their metabolites over time.
-
Biomarker Discovery and Validation: Reliable quantification of potential disease biomarkers for clinical research.
Experimental Workflow Overview
The general workflow for quantitative metabolite analysis using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Reference standards for target metabolites
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA)
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Internal Standard Working Solution: Dilute the stock solution with 50% methanol to a final concentration of 1 µg/mL. Store at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target metabolite(s) into a surrogate matrix (e.g., charcoal-stripped plasma) and adding the IS working solution.
Sample Preparation Protocol: Protein Precipitation for Plasma Samples
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquot Sample: Transfer 50 µL of each plasma sample, calibration standard, and quality control (QC) sample to a clean microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex: Vortex the tubes vigorously for 1 minute.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
This is a general method and should be optimized for the specific metabolites of interest.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical for a target analyte and the internal standard):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Target Analyte (e.g., Benzoic Acid) | 121.0 | 77.0 | 15 |
| This compound (IS) | 160.0 | 116.0 | 18 |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.
Calibration Curve Data (Example)
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 505,000 | 0.003 |
| 5 | 7,650 | 510,000 | 0.015 |
| 10 | 15,300 | 508,000 | 0.030 |
| 50 | 78,000 | 512,000 | 0.152 |
| 100 | 155,000 | 509,000 | 0.305 |
| 500 | 785,000 | 511,000 | 1.536 |
| 1000 | 1,580,000 | 507,000 | 3.116 |
Sample Quantification Data (Example)
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |
| Control 1 | 25,600 | 508,000 | 0.050 | 16.5 |
| Control 2 | 28,900 | 512,000 | 0.056 | 18.4 |
| Treated 1 | 85,400 | 505,000 | 0.169 | 55.8 |
| Treated 2 | 92,100 | 510,000 | 0.181 | 59.7 |
Signaling Pathways and Logical Relationships
While this compound is an analytical tool and not directly involved in biological signaling, its application in metabolomics can help elucidate changes in metabolic pathways. For example, quantifying key metabolites in the tricarboxylic acid (TCA) cycle can provide insights into cellular energy metabolism.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of acidic metabolites by LC-MS/MS. The protocols outlined in these application notes serve as a starting point for method development and can be adapted to a wide range of research and drug development applications. Proper validation of the analytical method is essential to ensure data quality and regulatory compliance.
References
Applications of 2,4-Difluorobenzoic Acid-d3 in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4-Difluorobenzoic Acid-d3 in pharmacokinetic (PK) studies. The primary application of this stable isotope-labeled compound is as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of analytes in biological matrices.
Introduction to Stable Isotope Labeling in Pharmacokinetics
Stable isotope labeling is a powerful technique in drug development and metabolic research.[1][] By replacing one or more atoms in a molecule with their stable isotopes (e.g., replacing hydrogen with deuterium), a "heavy" version of the compound is created.[3][4] This labeled compound is chemically identical to the unlabeled ("light") analyte but has a different mass, allowing it to be distinguished by mass spectrometry.[][5]
In pharmacokinetic studies, deuterated compounds like this compound are invaluable for several reasons:
-
Improved Bioanalytical Accuracy and Precision: As an internal standard, it is added to biological samples at a known concentration before sample preparation. It co-elutes with the analyte of interest and experiences similar matrix effects and extraction losses. By normalizing the analyte's signal to the internal standard's signal, variations during sample processing can be compensated for, leading to highly reliable quantitative data.[6]
-
Metabolism and ADME Studies: Stable isotope-labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system.[7]
-
Bioavailability Studies: They are instrumental in determining the bioavailability of drugs.[]
Application of this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of structurally similar analytes, particularly other fluorinated benzoic acids or compounds containing a difluorobenzoyl moiety. Its physical and chemical properties closely mimic those of the unlabeled 2,4-Difluorobenzoic acid and similar molecules, ensuring it behaves similarly during sample extraction and chromatographic separation.
Key Advantages:
-
Minimal Isotopic Effect: The deuterium labeling is unlikely to significantly alter the chromatographic retention time compared to the unlabeled analog, ensuring co-elution.
-
Mass Differentiation: The mass difference of 3 Daltons provides a clear distinction from the unlabeled analyte in the mass spectrometer, preventing signal overlap.
-
Correction for Matrix Effects: It effectively compensates for ion suppression or enhancement in complex biological matrices like plasma or urine.
Experimental Protocol: Quantification of a Hypothetical Drug "Fluorobenzacin" in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of a hypothetical acidic drug, "Fluorobenzacin" (structurally similar to 2,4-Difluorobenzoic Acid), in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes: Fluorobenzacin, this compound (Internal Standard)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade, Formic acid (FA)
-
Reagents: Human plasma (K2-EDTA), Ultrapure water
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
-
Microcentrifuge tubes, pipettes, vortex mixer, centrifuge
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluorobenzacin and this compound in methanol.
-
Working Solutions:
-
Fluorobenzacin Calibration Standards: Serially dilute the Fluorobenzacin stock solution with 50:50 (v/v) methanol:water to prepare working standards at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 350 °C |
| Capillary Voltage | -3.5 kV |
| MRM Transitions | Fluorobenzacin: [M-H]⁻ → Fragment Ion |
| This compound: 160.0 → 116.0 | |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions and collision energies for "Fluorobenzacin" would need to be determined empirically.
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (Fluorobenzacin / this compound) against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of Fluorobenzacin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Workflow for sample analysis in a pharmacokinetic study.
Caption: Role of internal standard in correcting for variability.
Conclusion
This compound serves as a robust and reliable internal standard for the quantification of structurally related analytes in complex biological matrices. Its use in LC-MS/MS-based pharmacokinetic studies significantly enhances the accuracy and precision of the analytical data, which is crucial for making informed decisions in drug development. The provided protocol offers a general framework that can be adapted and validated for specific analytes and research needs.
References
- 1. metsol.com [metsol.com]
- 3. bioscientia.de [bioscientia.de]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid ion-exchange matrix removal for a decrease of detection limits in the analysis of salt-rich reservoir waters for fluorobenzoic acids by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: Use of 2,4-Difluorobenzoic Acid-d3 as a Quality Control Standard in Proteomics Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, accurate and reproducible quantification of peptides and proteins by liquid chromatography-mass spectrometry (LC-MS) is paramount. While stable isotope-labeled (SIL) peptides and proteins are the gold standard for internal standards in proteomics workflows, they can be cost-prohibitive and are not always available for every target protein. This document describes the application of 2,4-Difluorobenzoic Acid-d3 as a cost-effective quality control (QC) and system suitability standard for the analytical phase of proteomics sample preparation and analysis.
This compound is the deuterated form of 2,4-Difluorobenzoic acid.[1] Its primary application is as a stable isotope-labeled internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Due to its chemical properties, it is not a suitable internal standard for the entire proteomics workflow, as it does not mimic the behavior of peptides during protein extraction, enzymatic digestion, or peptide enrichment. However, its stability and distinct mass-to-charge ratio (m/z) make it an excellent candidate for monitoring the performance and reproducibility of the LC-MS system.
Principle of Application
When introduced into a prepared peptide sample immediately prior to LC-MS analysis, this compound can be used to assess:
-
Injection Precision: Consistent peak area or intensity of the standard across multiple injections indicates reproducible injection volumes.
-
Chromatographic Stability: A stable retention time for the standard suggests a consistent performance of the liquid chromatography system.
-
Mass Spectrometer Performance: A consistent signal intensity of the standard can help identify and troubleshoot fluctuations in the mass spectrometer's sensitivity.
By monitoring these parameters, researchers can gain confidence in the reliability of the quantitative data obtained for their target peptides.
Quantitative Data Summary
The following table summarizes the key properties of this compound relevant to its use as a QC standard.
| Property | Value | Reference |
| Chemical Formula | C₇HD₃F₂O₂ | Manufacturer's Certificate of Analysis |
| Molecular Weight | 161.12 g/mol | Manufacturer's Certificate of Analysis |
| Purity (by HPLC) | >99% | Manufacturer's Certificate of Analysis |
| Isotopic Enrichment | >98 atom % D | Manufacturer's Certificate of Analysis |
| Solubility | Soluble in common organic solvents | General Chemical Knowledge |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for spiking into proteomics samples.
Materials:
-
This compound (powder)
-
LC-MS grade acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks (1 mL, 10 mL)
-
Micropipettes
Procedure:
-
Accurately weigh approximately 1 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of LC-MS grade acetonitrile and vortex until the powder is completely dissolved.
-
Bring the volume up to 1 mL with acetonitrile. This is the 1 mg/mL Stock Solution .
-
Prepare a 10 µg/mL Working Stock Solution by diluting 100 µL of the 1 mg/mL Stock Solution into a 10 mL volumetric flask and bringing the volume to 10 mL with acetonitrile.
-
Store both stock solutions at -20°C in amber glass vials.
Protocol 2: Spiking of this compound into Prepared Peptide Samples
Objective: To add a consistent amount of the QC standard to each peptide sample before LC-MS analysis.
Materials:
-
Prepared and quantified peptide samples (post-digestion and clean-up)
-
10 µg/mL Working Stock Solution of this compound
-
LC-MS autosampler vials
-
Micropipettes
Procedure:
-
Thaw the prepared peptide samples and the 10 µg/mL Working Stock Solution on ice.
-
For each sample, transfer a fixed volume of the peptide solution (e.g., 49 µL) to an LC-MS autosampler vial.
-
Add a small, fixed volume of the 10 µg/mL Working Stock Solution (e.g., 1 µL) to each vial. This will result in a final concentration of 200 ng/mL of the QC standard in each sample.
-
Gently vortex each vial to ensure thorough mixing.
-
The samples are now ready for LC-MS analysis.
Visualizations
Caption: Workflow for using this compound as a QC standard.
Caption: Role of the QC standard in ensuring data reliability.
Conclusion
The use of this compound as a quality control standard provides a simple and effective method for monitoring the analytical performance of LC-MS systems in proteomics studies. While it does not replace the need for peptide- or protein-based internal standards for absolute quantification, it offers a valuable tool for ensuring the consistency and reliability of the analytical data, thereby increasing confidence in the overall results of the proteomics experiment.
References
Application Note: Quantitative Analysis of Fluorobenzoic Acids in Water Samples using 2,4-Difluorobenzoic Acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of analytes in complex matrices is a critical requirement in environmental monitoring, pharmaceutical research, and drug development. The use of stable isotope-labeled internal standards is a widely accepted practice in liquid chromatography-mass spectrometry (LC-MS/MS) to correct for variations in sample preparation and instrument response. This application note details a robust protocol for the analysis of fluorobenzoic acids (FBAs) in water samples, employing 2,4-Difluorobenzoic Acid-d3 as an internal standard to ensure high accuracy and reproducibility.
Fluorobenzoic acids are utilized as tracers in hydrological studies and can be present as impurities or degradation products of various industrial chemicals. Their accurate quantification is therefore essential for environmental assessment and chemical process control. The methodology presented herein is particularly suited for the analysis of salt-rich reservoir waters, demonstrating the effectiveness of the internal standard in mitigating matrix effects.
Quantitative Data Summary
The following table summarizes the quantitative performance of the analytical method for three representative fluorobenzoic acid analytes, with recovery data corrected using this compound as the internal standard.[1] The data demonstrates excellent linearity and low limits of detection, highlighting the method's sensitivity and reliability.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Corrected Recovery (%) |
| 2,3-Difluorobenzoic Acid (2,3-dFBA) | 0.5 - 100 | 0.998 | 0.02 | 80 |
| 2,4-Difluorobenzoic Acid (2,4-dFBA) | 0.5 - 100 | 0.999 | 0.01 | 80 |
| 2,5-Difluorobenzoic Acid (2,5-dFBA) | 0.5 - 100 | 0.997 | 0.03 | 80 |
Experimental Protocols
This section provides a detailed methodology for the sample preparation and LC-MS/MS analysis of fluorobenzoic acids in water samples.
Materials and Reagents
-
This compound (isotopically labeled internal standard)
-
2,3-Difluorobenzoic Acid, 2,4-Difluorobenzoic Acid, 2,5-Difluorobenzoic Acid (analytical standards)
-
Acetonitrile (LC-MS grade)
-
Water (ultrapure, 18 MΩ·cm)
-
Acetic Acid (purity ≥99%)
-
Amberlite MB-20 mixed bed ion-exchange resin
-
Nylon syringe filters (0.2-μm, 13-mm)
Sample Preparation
-
Filtration: Filter water samples through a 0.2-μm nylon syringe filter.[1]
-
Internal Standard Spiking: Add this compound internal standard to the filtered sample to achieve a final concentration of 20 ng/mL.[1]
-
Matrix Removal (for salt-rich samples):
LC-MS/MS Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
HPLC System: Acquity UPLC system or equivalent
-
Column: Acquity UPLC BEH C18, 150 × 2.1 mm, 1.7 μm particles, with a matching Vanguard pre-column
-
Mobile Phase A: 0.05% Acetic Acid in Water[1]
-
Mobile Phase B: 0.05% Acetic Acid in Acetonitrile[1]
-
Gradient Elution:
-
0 - 1.3 min: 13% B
-
1.3 - 9 min: 13% to 28% B
-
9 - 13 min: 28% to 80% B[1]
-
-
Flow Rate: 0.45 mL/min[1]
-
Column Temperature: 45 °C[1]
-
Autosampler Temperature: 5 °C[1]
-
Injection Volume: 50 μL[1]
-
Mass Spectrometer: XevoTQ (quadrupole-T-wave-quadrupole) MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[1]
-
Data Acquisition: Selected Reaction Monitoring (SRM)
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantitative analysis.
References
Application Notes and Protocols for the Development of a Novel Analytical Method Utilizing 2,4-Difluorobenzoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical analysis, the development of robust, sensitive, and reliable analytical methods is paramount for accurate quantification of therapeutic agents in biological matrices. This document outlines a comprehensive application and protocol for a novel analytical method for the quantification of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, employing 2,4-Difluorobenzoic Acid-d3 as an internal standard (IS). Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry, as they effectively compensate for variability in sample preparation, chromatographic separation, and ionization efficiency, thereby enhancing the accuracy and precision of the method.[1]
This compound, a deuterated analog of a fluorinated benzoic acid, is proposed here as a suitable internal standard for the analysis of drugs that are structurally related or share similar physicochemical properties. Fluorinated benzoic acids are recognized as important building blocks in medicinal chemistry, contributing to improved metabolic stability and bioavailability of drug candidates.[2][3] The structural similarity and expected co-elution with analytes containing a benzoic acid moiety make this compound an excellent candidate for an internal standard in LC-MS/MS based bioanalytical methods.
This application note provides a detailed protocol for the quantification of Celecoxib in human plasma, a selective cyclooxygenase-2 (COX-2) inhibitor. The method leverages the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this document includes a detailed visualization of the Celecoxib signaling pathway to provide a biological context for the importance of its accurate quantification.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Celecoxib (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
-
Solvents and Chemicals:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free, sourced from a certified vendor)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Celecoxib and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Celecoxib stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate Celecoxib working standard solutions.
Sample Preparation Protocol
This protocol utilizes protein precipitation for the extraction of Celecoxib and the internal standard from human plasma.
-
Aliquoting: To 100 µL of human plasma (blank, calibration standard, or QC sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 70:30 v/v, Mobile Phase A:Mobile Phase B).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Mass Spectrometer Parameters
Quantitative data for the analysis of Celecoxib using this compound as an internal standard is summarized below. These parameters should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Celecoxib | 380.1 | 316.1 | 200 | -30 | -60 |
| This compound (IS) | 160.1 | 116.1 | 200 | -20 | -45 |
Note: The MRM transition for Celecoxib is based on its deprotonated molecule in negative ion mode.[4][5] The transition for this compound is a plausible fragmentation pattern involving the loss of CO2 from the deuterated molecule.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Celecoxib using this compound as an internal standard.
Celecoxib Signaling Pathway
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2). The diagram below illustrates the mechanism of action of Celecoxib in inhibiting the inflammatory signaling pathway.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Difluorobenzoic Acid-d3 in the Synthesis of Deuterated Pharmaceutical Intermediates for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2,4-Difluorobenzoic Acid-d3 as a key starting material in the synthesis of deuterated pharmaceutical intermediates, with a specific focus on the preparation of a deuterated analog of the widely used antifungal drug, Fluconazole. The incorporation of deuterium at specific molecular positions can offer significant advantages in drug development, including improved metabolic stability and enhanced pharmacokinetic profiles.
Introduction to Deuterated Pharmaceuticals
Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification can profoundly impact a drug's metabolic fate due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes. This can lead to a longer drug half-life, reduced formation of toxic metabolites, and an overall improved therapeutic window.
This compound is a valuable building block for introducing a deuterated difluorophenyl moiety into a range of active pharmaceutical ingredients (APIs). This note focuses on its application in the synthesis of a deuterated intermediate for azole antifungal agents.
Application: Synthesis of a Deuterated Fluconazole Intermediate
This protocol outlines the synthesis of a key deuterated intermediate, 2-(2,4-difluorophenyl-d3)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, an analog of Fluconazole. The synthetic route commences with the commercially available this compound.
Experimental Workflow
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for the deuterated Fluconazole analog.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on analogous non-deuterated reactions. Actual yields may vary depending on experimental conditions.
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 2',4'-Difluoroacetophenone-d3 | This compound | 159.15 | 1.01 | 85-95 |
| 2 | 2-Bromo-2',4'-difluoroacetophenone-d3 | 2',4'-Difluoroacetophenone-d3 | 238.05 | 1.50 | 75-85 |
| 3 | 1-(2-(2,4-difluorophenyl-d3)-2-oxoethyl)-1H-1,2,4-triazole | 2-Bromo-2',4'-difluoroacetophenone-d3 | 226.18 | 0.95 | 80-90 |
| 4 | 2-(2,4-difluorophenyl-d3)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane | 1-(2-(2,4-difluorophenyl-d3)-2-oxoethyl)-1H-1,2,4-triazole | 240.21 | 1.06 | 70-80 |
| 5 | Deuterated Fluconazole Analog | 2-(2,4-difluorophenyl-d3)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane | 309.27 | 1.29 | 60-70 |
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Deuterated starting material, this compound (CAS: 1219804-63-3), can be sourced from commercial suppliers.
Step 1: Synthesis of 2',4'-Difluoroacetophenone-d3
This step involves the conversion of the deuterated benzoic acid to the corresponding acetophenone via acylation.
-
Reaction:
-
To a solution of this compound (1.0 g, 6.2 mmol) in anhydrous toluene (20 mL) is added thionyl chloride (1.1 mL, 15.5 mmol) and a catalytic amount of DMF.
-
The mixture is heated to reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield 2,4-difluorobenzoyl-d3 chloride.
-
In a separate flask, a Grignard reagent is prepared from magnesium turnings (0.30 g, 12.4 mmol) and methyl iodide (0.77 mL, 12.4 mmol) in anhydrous diethyl ether (15 mL).
-
The freshly prepared 2,4-difluorobenzoyl-d3 chloride, dissolved in anhydrous diethyl ether (10 mL), is added dropwise to the Grignard reagent at 0°C.
-
The reaction is stirred at room temperature for 1 hour and then quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2',4'-Difluoroacetophenone-d3.
Step 2: Synthesis of 2-Bromo-2',4'-difluoroacetophenone-d3
This step involves the bromination of the acetophenone intermediate.
-
Reaction:
-
2',4'-Difluoroacetophenone-d3 (from Step 1) is dissolved in glacial acetic acid (15 mL).
-
A solution of bromine (0.32 mL, 6.2 mmol) in glacial acetic acid (5 mL) is added dropwise at room temperature.
-
The reaction mixture is stirred at 60°C for 4 hours.
-
After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
-
Purification: The crude product can be recrystallized from ethanol to yield pure 2-Bromo-2',4'-difluoroacetophenone-d3.
Step 3: Synthesis of 1-(2-(2,4-difluorophenyl-d3)-2-oxoethyl)-1H-1,2,4-triazole
This step involves the nucleophilic substitution of the bromine atom with 1,2,4-triazole.
-
Reaction:
-
To a solution of 2-Bromo-2',4'-difluoroacetophenone-d3 (from Step 2) in acetonitrile (20 mL) is added 1,2,4-triazole (0.43 g, 6.2 mmol) and potassium carbonate (1.28 g, 9.3 mmol).
-
The mixture is stirred at room temperature for 12 hours.
-
The solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
-
Purification: The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to give the desired product.
Step 4: Synthesis of 2-(2,4-difluorophenyl-d3)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane
This step is an epoxidation reaction to form the oxirane intermediate.
-
Reaction:
-
To a solution of 1-(2-(2,4-difluorophenyl-d3)-2-oxoethyl)-1H-1,2,4-triazole (from Step 3) in a mixture of DMSO (10 mL) and THF (10 mL) is added trimethylsulfoxonium iodide (1.37 g, 6.2 mmol) and powdered sodium hydroxide (0.25 g, 6.2 mmol).
-
The reaction is stirred at room temperature for 6 hours.
-
The mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
-
Purification: The crude product is used in the next step without further purification.
Step 5: Synthesis of Deuterated Fluconazole Analog
The final step is the ring-opening of the epoxide with another molecule of 1,2,4-triazole.
-
Reaction:
-
A mixture of the crude oxirane (from Step 4), 1,2,4-triazole (0.43 g, 6.2 mmol), and potassium carbonate (0.86 g, 6.2 mmol) in DMF (15 mL) is heated at 100°C for 24 hours.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
-
Purification: The final product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the deuterated Fluconazole analog.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
Fluconazole and its analogs exert their antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.
Caption: Mechanism of action of the deuterated Fluconazole analog.
By inhibiting lanosterol 14α-demethylase, the deuterated Fluconazole analog prevents the conversion of lanosterol to ergosterol.[1][2] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.[3][4] The altered membrane composition disrupts its normal function, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.[3]
Conclusion
The use of this compound provides a viable pathway for the synthesis of deuterated pharmaceutical intermediates, as demonstrated by the outlined synthesis of a deuterated Fluconazole analog. The strategic incorporation of deuterium has the potential to enhance the pharmacokinetic properties of the final drug product, offering a promising avenue for the development of improved antifungal therapies. The provided protocols serve as a foundational guide for researchers in the field of medicinal chemistry and drug development.
References
Troubleshooting & Optimization
stability of 2,4-Difluorobenzoic Acid-d3 in acidic or basic conditions
This technical support center provides guidance on the stability of 2,4-Difluorobenzoic Acid-d3 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
-
Acidic Conditions (pH < pKa): In its protonated form, the carboxylic acid group is generally stable. However, under strongly acidic conditions and elevated temperatures, the potential for acid-catalyzed degradation, such as decarboxylation, may increase, although this typically requires harsh conditions.
-
Neutral to Mildly Basic Conditions (pH > pKa): The compound will exist predominantly as its carboxylate salt (2,4-difluorobenzoate), which is generally stable.
-
Strongly Basic Conditions (high pH): Under strongly basic conditions, especially at elevated temperatures, the stability of the aromatic ring and the carbon-fluorine bonds may be compromised over extended periods.
Q2: How stable is the deuterium labeling on this compound?
A2: The deuterium atoms are attached to the aromatic ring. The stability of these labels depends on the pH of the medium.
-
Acidic Conditions: Aromatic protons can undergo acid-catalyzed hydrogen-deuterium (H/D) exchange.[2] This process is typically slow but can be facilitated by strong acids and higher temperatures. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the aromatic ring, making H/D exchange less favorable compared to electron-rich aromatic systems.
-
Basic Conditions: Base-catalyzed H/D exchange on aromatic rings is also possible but generally requires strong bases and elevated temperatures.[3] The electron-withdrawing groups on the ring can increase the acidity of the aromatic protons, potentially making them more susceptible to exchange under basic conditions.
For most routine experimental conditions at or near neutral pH, the deuterium labels are expected to be stable. However, exposure to strong acids or bases, particularly at elevated temperatures, could lead to a gradual loss of the deuterium label.
Q3: What are the likely degradation pathways for 2,4-Difluorobenzoic Acid?
A3: Based on the structure of 2,4-Difluorobenzoic Acid, potential degradation pathways under forced conditions could include:
-
Decarboxylation: Removal of the carboxylic acid group as CO2, which typically requires high temperatures or specific catalytic conditions.
-
Hydrolysis of Fluorine Substituents: While generally stable, under extreme conditions, the fluorine atoms could be displaced.
-
Oxidative Degradation: The aromatic ring can be susceptible to oxidation, leading to ring-opening products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak area in HPLC analysis after storage in acidic solution. | Degradation of the compound or precipitation from the solution. | Verify the pH of the solution. Check for precipitate. Perform a forced degradation study under controlled acidic conditions to confirm degradation. |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | Conduct a forced degradation study to systematically identify degradation products. Use mass spectrometry (LC-MS) to identify the mass of the new peaks and propose structures. |
| Inconsistent quantitative results. | Instability of the compound in the analytical solvent or during sample preparation. | Evaluate the short-term stability of the compound in the chosen solvent. Prepare samples immediately before analysis. |
| Loss of isotopic purity (observed by mass spectrometry). | Hydrogen-deuterium exchange. | Avoid exposing the compound to strongly acidic or basic conditions, especially at elevated temperatures. If such conditions are necessary, monitor the isotopic distribution by mass spectrometry. |
Predicted Stability Summary
The following table summarizes the expected stability of this compound under various conditions based on general chemical principles. The term "stable" implies that significant degradation is not expected under the specified conditions for a typical experimental duration.
| Condition | Parameter | Expected Stability of Core Molecule | Expected Stability of Deuterium Label | Potential Degradation/Exchange |
| Acidic | 0.1 M HCl, Room Temp | Stable | Stable | Minimal risk of H/D exchange over short periods. |
| 1 M HCl, 60°C | Potentially Unstable | Potential for H/D Exchange | Increased risk of decarboxylation and H/D exchange. | |
| Basic | 0.1 M NaOH, Room Temp | Stable | Stable | Minimal risk of H/D exchange over short periods. |
| 1 M NaOH, 60°C | Potentially Unstable | Potential for H/D Exchange | Increased risk of degradation and H/D exchange. | |
| Oxidative | 3% H₂O₂, Room Temp | Potentially Unstable | Stable | Oxidation of the aromatic ring may occur. |
| Photolytic | UV/Vis light, Solid state | Likely Stable | Stable | Photodegradation is possible, should be tested. |
| Thermal | 60°C, Solid state | Likely Stable | Stable | Degradation is possible at higher temperatures. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability and the stability of the deuterium label. The goal is to achieve 5-20% degradation to identify potential degradation products.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat in an oven at 80°C for 1 week.
-
At the end of the study, dissolve the solid in the solvent to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored in the dark.
-
Analyze the samples after exposure.
-
3. Analytical Method:
-
A stability-indicating HPLC method should be used.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile
-
Gradient: Start with a low percentage of B, and increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
4. Analysis:
-
Analyze the stressed samples by HPLC-UV to determine the percentage of degradation.
-
Analyze the stressed samples by LC-MS to identify the mass of any degradation products and to assess the retention of the deuterium label.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Logical relationship of factors influencing stability.
References
- 1. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Electrospray Ionization for 2,4-Difluorobenzoic Acid-d3
Welcome to the technical support center for the optimization of electrospray ionization (ESI) for 2,4-Difluorobenzoic Acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: For acidic compounds like this compound, the negative ion mode (ESI-) is generally preferred.[1] This mode facilitates the deprotonation of the carboxylic acid group, forming the [M-H]⁻ ion, which is typically the most abundant and stable ion for quantification.
Q2: What is the expected m/z for the deprotonated molecular ion of this compound?
A2: The molecular weight of this compound (C₇HD₃F₂O₂) is approximately 161.12 g/mol .[2] In negative ion mode, the expected deprotonated ion [M-H]⁻ would be observed at an m/z of approximately 160.1. However, for practical applications, the non-deuterated analogue's parent ion of m/z 157 is often used for method development, which corresponds to the deprotonated 2,4-Difluorobenzoic Acid.[3]
Q3: Can I use positive ion mode (ESI+) for this analysis?
A3: While negative ion mode is recommended, it is possible to detect some acidic compounds in positive ion mode, often as adducts with ions like sodium [M+Na]⁺ or through in-source fragmentation.[4] However, the sensitivity and reproducibility are typically much lower compared to negative ion mode for this class of compounds.
Q4: Why am I seeing a weak or no signal for my analyte?
A4: A weak or absent signal can be due to several factors:
-
Incorrect ionization mode: Ensure you are operating in negative ion mode.
-
Suboptimal source parameters: The capillary voltage, cone/fragmentor voltage, and gas settings may need optimization.
-
Inappropriate mobile phase: The pH and composition of your mobile phase significantly impact ionization efficiency. For acidic compounds, a slightly acidic to neutral mobile phase is often a good starting point.
-
Ion suppression: Components in your sample matrix can interfere with the ionization of your analyte.[5] Proper sample cleanup is crucial to minimize this effect.
Q5: What are common adducts I might see in the mass spectrum?
A5: In negative ion mode, you may observe adducts with mobile phase additives or contaminants. Common adducts for acidic compounds include formate [M+HCOO]⁻ and acetate [M+CH₃COO]⁻. In positive ion mode, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are common if there is salt contamination.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Incorrect polarity mode. | Switch to Negative Ion Mode (ESI-) . |
| Suboptimal mobile phase pH. | For reversed-phase chromatography, start with a mobile phase containing a weak acid like 0.05% - 0.1% acetic acid.[6] | |
| Inefficient desolvation. | Increase the drying gas flow rate and/or temperature. Optimize the nebulizer pressure. | |
| Low capillary voltage. | Gradually increase the capillary voltage in negative ion mode (e.g., from -2.5 kV to -4.5 kV). Be cautious of discharge at very high voltages.[7] | |
| Inappropriate cone/fragmentor voltage. | Optimize the cone/fragmentor voltage. A starting point for 2,4-Difluorobenzoic Acid is around 24 V.[3] | |
| Unstable Signal/Spray | High surface tension of mobile phase. | Ensure a sufficient percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase at the point of elution. |
| Blockage in the ESI needle. | Clean or replace the ESI needle. | |
| Incorrect sprayer position. | Optimize the horizontal and vertical position of the sprayer relative to the mass spectrometer inlet.[7] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Electrical noise. | Check for proper grounding of the LC-MS system. | |
| In-source Fragmentation | High cone/fragmentor voltage. | Reduce the cone/fragmentor voltage to promote the formation of the precursor ion and minimize fragmentation in the source.[8] |
| High source temperature. | Lower the source temperature, but ensure efficient desolvation is maintained.[8] | |
| Peak Tailing or Splitting | Poor chromatography. | Ensure the column is appropriate for the analyte (e.g., a C18 column).[9] Optimize the mobile phase gradient. |
| Contaminants on the column. | Wash the column with a strong solvent or replace it if necessary. | |
| Ion Suppression | Matrix effects from the sample. | Implement a robust sample preparation method such as Solid Phase Extraction (SPE) to remove interfering matrix components.[5] |
| High concentration of buffer salts. | Use volatile mobile phase modifiers at low concentrations (e.g., 0.05% acetic acid).[6] |
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Method
This method provides a starting point for the analysis of this compound.
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[9]
-
Mobile Phase A: 0.05% Acetic Acid in Water[6]
-
Mobile Phase B: 0.05% Acetic Acid in Acetonitrile[6]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 10% B
-
8.0 min: 10% B
-
-
MS System: Waters Xevo TQ series, SCIEX Triple Quad, or Agilent Triple Quadrupole MS (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
Quantitative Data Summary
The following tables provide typical starting parameters for the ESI-MS/MS analysis of 2,4-Difluorobenzoic Acid. These should be used as a starting point for method optimization on your specific instrument.
Table 1: Mass Spectrometry Parameters for 2,4-Difluorobenzoic Acid
| Parameter | Recommended Starting Value |
| Ionization Mode | Negative ESI |
| Parent Ion (m/z) | 157.0 |
| Daughter Ion (m/z) | 113.0 |
| Cone Voltage | 24 V |
| Collision Energy | 11 eV |
Data derived from a study on fluorobenzoic acids.[3]
Table 2: Typical ESI Source Parameters
| Parameter | Recommended Starting Range |
| Capillary Voltage | -2.5 to -4.5 kV |
| Source Temperature | 120 to 150 °C |
| Desolvation Temperature | 350 to 450 °C |
| Desolvation Gas Flow | 600 to 800 L/hr |
| Cone Gas Flow | 50 to 150 L/hr |
| Nebulizer Pressure | 30 to 50 psi |
These are general starting ranges and will require optimization based on the specific instrument and mobile phase composition.
Visualizations
Caption: A general workflow for optimizing ESI parameters for this compound.
Caption: A troubleshooting decision tree for common ESI-MS signal issues.
References
- 1. rcm.fmrp.usp.br [rcm.fmrp.usp.br]
- 2. sciex.com [sciex.com]
- 3. US8853619B2 - Method for detecting tracer compounds for hydrocarbon production - Google Patents [patents.google.com]
- 4. Triple Quad™ LC-MS/MS Systems [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid ion-exchange matrix removal for a decrease of detection limits in the analysis of salt-rich reservoir waters for fluorobenzoic acids by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Poor Recovery of 2,4-Difluorobenzoic Acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of the internal standard, 2,4-Difluorobenzoic Acid-d3, during their experiments.
Troubleshooting Guide
Poor recovery of an internal standard can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to identifying and resolving common issues.
Step 1: Initial Assessment & Obvious Checks
Before delving into complex experimental parameters, ensure the fundamentals are correct.
-
Question: Have you verified the concentration and purity of your this compound stock solution?
-
Action: Re-run a standard of your internal standard solution. If the response is low, prepare a fresh stock solution. Verify the purity of the standard, as impurities can affect quantification.
-
-
Question: Are you using the correct volumes and concentrations as per your protocol?
-
Action: Double-check all pipettes and dilution steps. A simple calculation or pipetting error is a common source of unexpectedly low concentrations.
-
-
Question: Is the instrument performing as expected?
-
Action: Run a system suitability test or a known standard to confirm that the LC-MS system is functioning correctly. Check for any instrument-related issues like a dirty ion source, which can lead to a general loss of signal.
-
Step 2: Sample Preparation & Extraction
The majority of recovery issues originate during sample preparation and extraction. 2,4-Difluorobenzoic acid is an acidic compound, and its extraction is highly dependent on pH.
Isotope Effect Considerations: Deuterium-labeled standards like this compound are generally considered ideal because their chemical properties are very similar to the unlabeled analyte. However, the substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, a phenomenon known as the deuterium isotope effect. This can manifest as:
-
Different Extraction Recoveries: Minor changes in lipophilicity due to deuteration can affect partitioning during liquid-liquid extraction or retention on solid-phase extraction cartridges.
-
Chromatographic Shifts: The deuterated standard may elute slightly earlier or later than the non-deuterated analyte on a reversed-phase column.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound poor, even though the recovery of the unlabeled analyte is acceptable?
A1: This could be due to the deuterium isotope effect. The slight difference in physicochemical properties between the deuterated and non-deuterated compound can lead to different extraction efficiencies. It is also possible that there are differential matrix effects, where components of your sample matrix suppress the ionization of the deuterated standard more than the unlabeled analyte.
Q2: I am using Solid Phase Extraction (SPE). What are the key parameters to optimize for this compound?
A2: For an acidic compound like 2,4-Difluorobenzoic Acid, the most critical parameter is pH. Ensure the sample is acidified to a pH at least 2 units below the pKa of the carboxylic acid group to ensure it is in its neutral, protonated form for efficient retention on a reversed-phase sorbent. Also, consider the choice of sorbent (polymeric SPE phases can be effective for acidic drugs) and ensure proper conditioning of the cartridge and use of an appropriate elution solvent.
Q3: In my Liquid-Liquid Extraction (LLE), what solvent system is recommended for this compound?
A3: The choice of solvent will depend on your sample matrix. A common approach for acidic compounds is to acidify the aqueous sample to protonate the carboxylic acid, making it more soluble in organic solvents. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often used. You may need to experiment with different solvents to find the one that provides the best recovery for your specific matrix.
Q4: Could the issue be related to the stability of this compound?
A4: While 2,4-Difluorobenzoic Acid is generally stable, the stability of deuterated compounds in certain solutions should not be taken for granted. For instance, storage in highly acidic or basic solutions should be avoided to prevent potential back-exchange of deuterium atoms with protons. Always prepare fresh working solutions and store stock solutions under recommended conditions, typically refrigerated or frozen in an appropriate solvent.
Q5: My LC-MS chromatogram shows a different retention time for this compound compared to its non-labeled counterpart. Is this normal?
A5: Yes, a slight shift in retention time is a known consequence of the deuterium isotope effect, particularly in reversed-phase chromatography. This is generally not a problem for quantification as long as the peak shape is good and the integration is accurate. However, if the shift is significant, it could lead to differential ion suppression, where one compound is more affected by matrix components than the other.
Data Presentation
To effectively troubleshoot, it is crucial to systematically collect and analyze data. The following table provides a template for comparing recovery results under different experimental conditions.
| Condition ID | Extraction Method | Extraction Solvent / SPE Sorbent | pH of Sample | Elution Solvent | Mean Recovery (%) of this compound | Standard Deviation | Notes |
| 1 | LLE | Ethyl Acetate | 2.0 | N/A | Baseline | ||
| 2 | LLE | Methyl Tert-Butyl Ether | 2.0 | N/A | |||
| 3 | SPE | C18 | 2.0 | Methanol w/ 1% Formic Acid | |||
| 4 | SPE | Polymeric | 2.0 | Acetonitrile w/ 1% Formic Acid |
Experimental Protocols
The following are generalized protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) that can be adapted and optimized for the extraction of this compound from a biological matrix like plasma.
Template Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Add 100 µL of 1 M HCl to acidify the sample (target pH ~2-3). Vortex briefly.
-
-
Extraction:
-
Add 500 µL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume onto the LC-MS system.
-
Template Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water to acidify and dilute the sample. Vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, which may be acidified with 0.1-1% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume onto the LC-MS system.
-
Mandatory Visualization
The following diagrams illustrate the troubleshooting workflow and the logical relationships in identifying the cause of poor recovery.
Caption: Troubleshooting workflow for poor internal standard recovery.
Caption: Logical relationships of potential causes for poor recovery.
Technical Support Center: Analysis of 2,4-Difluorobenzoic Acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluorobenzoic Acid-d3. Our aim is to help you minimize ion suppression and achieve reliable results in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][3] For an acidic compound like this compound, ion suppression is a significant concern, especially when analyzing complex biological matrices such as plasma.
Q2: What are the common causes of ion suppression in the analysis of this compound?
Common causes of ion suppression include:
-
Matrix Effects: Endogenous components in biological samples like plasma, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization.[2]
-
Sample Preparation: Inadequate sample cleanup can leave behind interfering substances. For instance, protein precipitation, while simple, may not remove all matrix components that cause ion suppression.[2]
-
Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of matrix components with the analyte.
-
Mobile Phase Additives: Certain mobile phase additives can suppress the ionization of the analyte.
Q3: How can I detect and assess the extent of ion suppression in my experiment?
A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the baseline signal of the analyte at the retention time of interfering matrix components indicates ion suppression.
Q4: What is the role of an internal standard like this compound?
A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate quantification. Since it has very similar physicochemical properties to the unlabeled analyte, it will experience similar degrees of ion suppression during the analysis. By monitoring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be compensated for, leading to more accurate and precise results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to ion suppression in the analysis of this compound.
Problem: Low or inconsistent signal intensity for this compound.
This is a primary indicator of ion suppression. Follow these steps to troubleshoot:
Step 1: Evaluate Sample Preparation
Inadequate removal of matrix components is a frequent cause of ion suppression. Consider the following:
-
Protein Precipitation: If you are using a simple protein precipitation method, it may not be sufficient to remove all interfering phospholipids and other matrix components.[2]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation by selectively isolating the analyte.[4] For acidic drugs like this compound, a polymeric SPE sorbent can be effective.[5]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for sample cleanup and can be optimized to selectively extract acidic compounds.
Step 2: Optimize Chromatographic Conditions
Co-elution of matrix components with your analyte can be addressed by modifying your LC method:
-
Gradient Modification: Adjusting the mobile phase gradient can help to separate the analyte from interfering peaks.
-
Column Chemistry: Using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) can alter selectivity and improve separation.
-
Mobile Phase pH: For an acidic compound, adjusting the mobile phase pH can influence its retention and separation from interferences.
Step 3: Check Mass Spectrometer Source Conditions
Optimization of the ESI source parameters can sometimes mitigate ion suppression:
-
Source Temperature and Gas Flows: Adjust the desolvation temperature and nebulizer/drying gas flows to improve desolvation and reduce the impact of matrix components.
-
Capillary Voltage: Optimize the capillary voltage for maximal analyte signal.
Step 4: Dilute the Sample
If the concentration of interfering matrix components is very high, diluting the sample can reduce their impact on the analyte's ionization. However, this may also decrease the analyte signal, so this approach should be used cautiously, especially for trace-level analysis.[1]
Experimental Protocols
Below are detailed methodologies for two common sample preparation techniques for the analysis of this compound in human plasma.
Protocol 1: Protein Precipitation
This protocol is adapted from a validated method for the analysis of fluorinated compounds in human plasma.[6][7]
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
Methanol (cold, -20°C)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS vials
Procedure:
-
Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add an appropriate volume of the this compound internal standard working solution.
-
To precipitate the proteins, add 400 µL of cold (-20°C) methanol to the tube.
-
Vortex the mixture for approximately 20 seconds.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant into an LC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of acidic drugs from plasma using a polymeric SPE sorbent.[5]
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
Polymeric SPE cartridge (e.g., Bond Elut Plexa)
-
1% Formic acid in water
-
Methanol
-
Elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
Acidify the sample by adding 500 µL of 1% formic acid in water.
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 1% formic acid in water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 20% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of the elution solvent into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize quantitative data related to the performance of different sample preparation methods in minimizing ion suppression for acidic compounds.
Table 1: Recovery of Acidic Drugs from Human Plasma using Polymeric SPE. [5]
| Compound | Log P | pKa | Average Recovery (%) | % RSD (n=6) |
| Ibuprofen | 4.1 | 4.4 | 95.7 | 2.5 |
| Ketoprofen | 3.2 | 4.3 | 98.2 | 3.1 |
| Naproxen | 3.2 | 4.2 | 96.5 | 2.8 |
| Diclofenac | 4.3 | 4.0 | 92.1 | 4.5 |
Table 2: Comparison of Ion Suppression Effects for Different Sample Preparation Techniques.
| Sample Preparation Method | Analyte Signal Suppression (%) | Reference |
| Protein Precipitation (Acetonitrile) | 25-50% | [2] |
| Liquid-Liquid Extraction (LLE) | 10-25% | [4] |
| Solid-Phase Extraction (SPE) | <10% | [4] |
Visualizations
Troubleshooting Workflow for Ion Suppression
The following diagram illustrates a logical workflow for troubleshooting ion suppression issues.
Caption: A step-by-step workflow for troubleshooting ion suppression.
Signaling Pathway of Ion Suppression in ESI
This diagram illustrates the general mechanism of ion suppression in an electrospray ionization (ESI) source.
Caption: The competitive ionization process leading to ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
assessing and correcting for isotopic exchange in deuterated standards
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with deuterated internal standards. The focus is on identifying, quantifying, and correcting for isotopic exchange to ensure data accuracy and integrity in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is isotopic exchange and why is it a concern for my deuterated standard?
A1: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical process where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment (e.g., sample matrix, mobile phase, atmospheric moisture).[1][2][3] This process, often called "back-exchange," can also occur in the reverse direction where a labile proton on an analyte exchanges with a deuteron from a deuterated solvent.
This is a significant concern for several reasons:
-
Compromised Quantification: If your deuterated internal standard (IS) loses deuterium, its mass changes. This can lead to an underestimation of the IS signal at its expected mass-to-charge ratio (m/z) and an overestimation of the analyte signal if the IS signal shifts into the analyte's m/z channel, compromising the accuracy of your quantitative results.[4]
-
Inaccurate Purity Assessment: The initial isotopic purity of your standard can be misrepresented if exchange occurs during analysis.[5][6]
-
Method Variability: The rate of exchange can be inconsistent across different samples or batches, introducing variability and reducing the robustness of the assay.[7]
Q2: My deuterated standard shows a different retention time than the unlabeled analyte. Is this normal?
A2: Yes, this is a known phenomenon referred to as an "isotopic effect." The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule.[8][9] As a result of deuterium's greater mass, the C-D bond has a lower vibrational zero-point energy and a smaller vibrational amplitude than a C-H bond. This can lead to a slightly smaller molecular volume and altered hydrophobicity, which may cause the deuterated standard to elute slightly earlier in reversed-phase chromatography.[9] While often minor, this separation can become problematic if the two peaks are not fully co-eluting, as they may be subjected to different degrees of matrix effects (ion suppression or enhancement) at different points in the elution profile.[10]
Q3: How can I determine the initial isotopic purity of my deuterated standard?
A3: The isotopic purity of a deuterated standard should be verified upon receipt and periodically thereafter. The most common method is using high-resolution mass spectrometry (HR-MS), such as with an Orbitrap or FT-ICR instrument.[5][11] By acquiring a high-resolution mass spectrum of the standard, you can resolve and quantify the relative abundances of all its isotopologs (e.g., the fully deuterated Dₙ form, as well as Dₙ₋₁, Dₙ₋₂, etc.).[5][6] This allows for an accurate calculation of the isotopic enrichment. NMR spectroscopy can also be used to confirm the positions of the deuterium labels and assess purity.[11]
Q4: I'm observing significant loss of deuterium from my standard. What are the common causes and how can I fix it?
A4: Significant deuterium loss (back-exchange) is typically caused by exposure to conditions that facilitate H-D exchange. The primary factors are pH, temperature, and the chemical nature of the deuterium's position on the molecule.
-
Labile Positions: Deuterium atoms attached to heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups (α-carbons) are often "labile" and prone to exchange. Deuterium on aromatic rings or stable alkyl chains is generally non-labile.
-
pH: The rate of exchange is strongly dependent on pH.[2] Both acidic and basic conditions can catalyze the exchange of labile deuterons.[8] Sample preparation, extraction solvents, and mobile phases should be kept at a pH that minimizes exchange, which is often a slightly acidic pH around 2.5-4 for many compounds.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2] Avoid excessive heat during sample preparation and storage. If possible, use a cooled autosampler.
-
Solvent Composition: The presence of protic solvents (like water or methanol) is necessary for exchange to occur. While unavoidable in LC-MS, minimizing exposure time to aqueous environments at elevated pH or temperature can help.
The following flowchart provides a systematic approach to troubleshooting deuterium loss.
Experimental Protocols & Data
Protocol 1: Assessment of Deuterated Standard Isotopic Purity
This protocol outlines the use of LC-HR-MS to determine the initial isotopic purity of a deuterated standard.
Methodology:
-
Standard Preparation: Prepare a stock solution of the deuterated standard in a non-protic solvent (e.g., acetonitrile) at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) capable of resolving isotopic fine structure.[12] Calibrate the instrument according to the manufacturer's protocol to ensure high mass accuracy.[13]
-
Acquisition: Introduce the sample into the mass spectrometer. Acquire data in full-scan mode over the relevant m/z range. Ensure sufficient scans are averaged to obtain a high-quality spectrum with well-defined isotopic peaks.
-
Data Analysis: a. Identify the cluster of isotopic peaks corresponding to the deuterated standard. b. Measure the intensity (peak area or height) of each isotopolog (D₀, D₁, D₂, ... Dₙ). c. Calculate the isotopic purity as the percentage of the desired deuterated species relative to the sum of all detected isotopologs. d. The calculation is: Isotopic Purity (%) = (Intensity of Dₙ / Sum of Intensities of all Isotopologs) * 100.
Example Data: The table below shows example data for a commercially available deuterated standard, tamsulosin-d₄, evaluated by HR-MS.[11]
| Isotopolog | Measured Relative Abundance (%) |
| D₀ (Unlabeled) | 0.1% |
| D₁ | 0.2% |
| D₂ | 0.2% |
| D₃ | 0.0% |
| D₄ (Desired) | 99.5% |
Protocol 2: Quantifying Back-Exchange Using a Maximally Deuterated (maxD) Control
This protocol allows for the measurement and subsequent correction of deuterium loss that occurs during the analytical workflow.[14] It involves intentionally exchanging all labile protons on the analyte to create a "100% deuterated" control.
Methodology:
-
Prepare maxD Control: Prepare a maximally deuterated version of your analyte by dissolving the unlabeled compound in a deuterated solvent (e.g., D₂O) and incubating under conditions that promote complete exchange of all labile protons (e.g., elevated temperature or pH).[14] The number of exchangeable positions determines the expected mass shift.
-
Spike and Process: Spike the prepared maxD control into a blank matrix (the same matrix as your study samples).
-
Full Workflow Analysis: Process this sample through your entire established analytical method, including all extraction, evaporation, reconstitution, and LC-MS analysis steps.
-
Data Acquisition: Using HR-MS, determine the average number of deuteriums remaining on the maxD analyte after it has gone through the workflow.
-
Calculate Back-Exchange: The percentage of back-exchange is calculated by comparing the number of deuteriums remaining to the number that were initially present on the maxD control.
Example Back-Exchange Calculation: Consider an analyte with 5 labile protons, which is used to create a maxD control.
| Parameter | Value | Description |
| Initial Deuteriums (D_initial) | 5 | Number of exchangeable protons on the analyte. |
| Final Deuteriums (D_final) | 4.1 | Average number of deuteriums measured on the maxD control after the full analytical process. |
| Back-Exchange (%) | 18% | [(5 - 4.1) / 5] * 100 |
This 18% value represents the systematic loss of deuterium for this specific analyte under these exact experimental conditions. This factor can then be used to mathematically correct the response of the deuterated internal standard in the actual study samples, improving quantitative accuracy.
References
- 1. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gmi-inc.com [gmi-inc.com]
- 14. pubs.acs.org [pubs.acs.org]
common contaminants in commercial 2,4-Difluorobenzoic Acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,4-Difluorobenzoic Acid-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound?
Commercial this compound is generally of high purity. However, trace amounts of impurities can be present, broadly categorized as:
-
Isotopic Impurities: These relate to the deuterium labeling itself.
-
Under-deuterated Species: The most common isotopic impurity is the presence of species with fewer than three deuterium atoms (d0, d1, d2). The isotopic purity is typically high, often exceeding 98 atom % D.
-
Positional Isotopomers: While less common, deuterium atoms may be present at positions other than the intended 3, 5, and 6 positions of the aromatic ring.
-
-
Process-Related Impurities: These impurities originate from the synthetic route used to manufacture 2,4-Difluorobenzoic Acid.
-
Isomeric Impurities: Other isomers of difluorobenzoic acid, such as 2,6-Difluorobenzoic acid and 3,5-Difluorobenzoic acid, can be present. These can be challenging to separate due to their similar physical properties.[1]
-
Starting Material Carryover: Trace amounts of the starting materials for the synthesis, such as 2,4-difluorotoluene, may remain.
-
Intermediates and Byproducts: Incomplete reactions or side reactions can lead to the presence of intermediates like 2,4-difluorobenzaldehyde or other oxidation byproducts.
-
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts. Common solvents used in the manufacturing of similar compounds include toluene, hexane, ethyl acetate, ethanol, and water.[1]
Q2: What are the typical purity specifications for commercial this compound?
The purity of commercial this compound is typically high. Below is a table summarizing common purity specifications.
| Parameter | Typical Specification |
| Chemical Purity (by HPLC) | ≥ 98% |
| Isotopic Purity (atom % D) | ≥ 98% |
Q3: How can I assess the purity of my this compound sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the absence or significant reduction of signals corresponding to the deuterated positions. Residual proton signals at these positions can be used to estimate the level of under-deuteration.
-
¹⁹F NMR: Can help identify and quantify isomeric impurities, as the fluorine environments will differ.
-
¹³C NMR: Provides information on the carbon skeleton and can help identify structural isomers.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can confirm the elemental composition and help identify the distribution of deuterated species (d0, d1, d2, d3).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents and starting materials.
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Unexpected peaks in the ¹H NMR spectrum.
-
Possible Cause 1: Isotopic Impurities (Under-deuteration).
-
Observation: Small signals in the aromatic region where deuterium atoms are expected.
-
Troubleshooting:
-
Integrate the residual proton signals against a known internal standard or a non-deuterated proton signal in the molecule (if available) to quantify the level of under-deuteration.
-
For most applications, a small degree of under-deuteration may not be problematic. Assess if the level of isotopic purity is sufficient for your experiment.
-
-
-
Possible Cause 2: Process-Related Impurities (Isomers or Starting Materials).
-
Observation: Additional aromatic signals that do not correspond to the expected residual proton signals of this compound.
-
Troubleshooting:
-
Compare the observed chemical shifts and coupling patterns with known spectra of potential isomers like 2,6-Difluorobenzoic acid or 3,5-Difluorobenzoic acid.
-
If starting material (e.g., 2,4-difluorotoluene) is suspected, look for characteristic signals (e.g., a methyl singlet).
-
If the impurity level is unacceptable, purification by recrystallization may be necessary (see Experimental Protocols).
-
-
-
Possible Cause 3: Residual Solvents.
-
Observation: Sharp singlets or multiplets in regions characteristic of common laboratory solvents (e.g., acetone, ethyl acetate, toluene).
-
Troubleshooting:
-
Compare the chemical shifts to tables of common NMR solvent impurities.
-
Remove residual solvents by drying the sample under high vacuum.
-
-
Problem 2: Mass spectrometry data shows a distribution of molecular ions.
-
Possible Cause: Isotopic Distribution.
-
Observation: In addition to the expected molecular ion peak for the d3 species, you observe peaks for d0, d1, and d2 species.
-
Troubleshooting:
-
This is an expected observation and reflects the isotopic purity of the material.
-
The relative intensities of these peaks can be used to calculate the isotopic enrichment.
-
Ensure that the observed distribution is within the specifications provided by the supplier.
-
-
Problem 3: The compound appears to be insoluble in the desired solvent.
-
Possible Cause: Incorrect Solvent Choice or Presence of Insoluble Impurities.
-
Troubleshooting:
-
2,4-Difluorobenzoic acid is soluble in many organic solvents such as alcohols, ethers, and acetone. It has limited solubility in water at room temperature but is more soluble in hot water.
-
If the bulk of the material is insoluble, it may indicate a significant, insoluble impurity.
-
Attempt to dissolve a small amount in a range of solvents to find a suitable one.
-
If an insoluble impurity is suspected, the soluble desired product can be separated by filtration.
-
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline for the purification of this compound to remove process-related impurities. The choice of solvent may need to be optimized.
-
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.
-
Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
-
Visualizations
Caption: A logical workflow for the identification and resolution of common contaminants in this compound.
References
Technical Support Center: Optimizing Chromatographic Retention of 2,4-Difluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic retention of 2,4-Difluorobenzoic Acid.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of 2,4-Difluorobenzoic Acid.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Retention | The analyte is ionized and highly polar in the mobile phase. | Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 2 units below the pKa of 2,4-Difluorobenzoic Acid (pKa ≈ 2.8) to ensure it is in its non-ionized, more hydrophobic form. Use acidic modifiers like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[1][2][3][4] |
| Mobile phase is too strong (high organic content). | Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[5] | |
| Inappropriate column chemistry. | For reversed-phase chromatography, ensure a C18 or similar hydrophobic stationary phase is being used.[1][6] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Lower Mobile Phase pH: Acidifying the mobile phase can suppress interactions between the analyte and residual silanol groups on the silica-based column packing.[7] |
| Column overload. | Reduce the sample concentration or injection volume.[8] | |
| Inconsistent Retention Times | Fluctuations in mobile phase pH. | Use a buffer to maintain a stable pH. Ensure the mobile phase pH is not close to the analyte's pKa.[2] |
| System not equilibrated. | Allow sufficient time for the column to equilibrate with the mobile phase, especially when using ion-pairing reagents.[9] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[10] | |
| Poor Peak Shape (Fronting or Splitting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column degradation. | Use a guard column to protect the analytical column from contaminants.[5] Consider replacing the column if performance continues to degrade. |
Frequently Asked Questions (FAQs)
1. Why is my 2,4-Difluorobenzoic Acid not retaining on a C18 column?
In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. 2,4-Difluorobenzoic Acid is an ionizable compound. If the pH of your mobile phase is above its pKa (approximately 2.8), the acid will be in its ionized (deprotonated) form. This ionized form is more polar and will have little affinity for the non-polar C18 stationary phase, leading to poor or no retention.[1][11]
2. How can I increase the retention time of 2,4-Difluorobenzoic Acid in reversed-phase HPLC?
To increase retention, you need to make the 2,4-Difluorobenzoic Acid less polar. The most effective way to achieve this is by suppressing its ionization. This is done by lowering the pH of the mobile phase using an acidic modifier like trifluoroacetic acid (TFA) or formic acid to a pH of around 2.[3][4] This ensures the analyte is in its neutral, more hydrophobic form, which will interact more strongly with the C18 stationary phase. Additionally, you can decrease the concentration of the organic solvent in your mobile phase.[5]
3. What is ion-pair chromatography and can it be used for 2,4-Difluorobenzoic Acid?
Ion-pair chromatography is a technique used to enhance the retention of ionic compounds on a reversed-phase column.[12][13] It involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte. For the anionic 2,4-Difluorobenzoic Acid, a positively charged ion-pairing reagent, such as a tetraalkylammonium salt, would be used.[13] The reagent forms a neutral ion-pair with the analyte, which is more hydrophobic and therefore better retained on the stationary phase.[12]
4. When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for 2,4-Difluorobenzoic Acid?
HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[14][15] It is particularly useful for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[15][16] If you are analyzing 2,4-Difluorobenzoic Acid along with other highly polar compounds in the same run, HILIC could be a suitable alternative. In HILIC, water is the strong eluting solvent.[17]
5. What are some typical starting conditions for developing a reversed-phase HPLC method for 2,4-Difluorobenzoic Acid?
A good starting point for method development would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative effects of changing key chromatographic parameters on the retention of 2,4-Difluorobenzoic Acid in reversed-phase HPLC.
| Parameter | Change | Effect on Retention Time | Peak Shape | Rationale |
| Mobile Phase pH | Decrease (e.g., from 6.0 to 2.5) | Significant Increase | Improved (less tailing) | Suppression of analyte ionization increases hydrophobicity.[1][11] |
| Organic Solvent % | Decrease (e.g., from 50% to 30% ACN) | Increase | Generally Unchanged | A weaker mobile phase increases partitioning into the stationary phase. |
| Ion-Pair Reagent | Addition of Tetrabutylammonium | Increase | Can Improve or Worsen | Forms a neutral, more hydrophobic ion-pair with the analyte.[9][12] |
| Column Temperature | Increase | Decrease | Improved (sharper peaks) | Reduces mobile phase viscosity and can alter selectivity. |
Experimental Protocols
Protocol 1: Method Development for Enhanced Retention using pH Adjustment
-
System Preparation:
-
Equip an HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
-
Sample Preparation:
-
Prepare a stock solution of 2,4-Difluorobenzoic Acid in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) using the initial mobile phase composition.
-
-
Chromatographic Run:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 205 nm.[6]
-
Start with an isocratic elution of 70% Mobile Phase A and 30% Mobile Phase B.
-
Inject the sample and record the chromatogram.
-
-
Optimization:
-
If retention is still insufficient, decrease the percentage of Mobile Phase B in 5% increments.
-
If peaks are broad, consider switching the acidic modifier to 0.1% Trifluoroacetic Acid (TFA).
-
A gradient elution can be developed to separate 2,4-Difluorobenzoic Acid from any impurities.
-
Visualizations
Caption: Workflow for HPLC method development.
Caption: Effect of mobile phase pH on retention.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. agilent.com [agilent.com]
- 8. tajhizshimi.com [tajhizshimi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. itwreagents.com [itwreagents.com]
- 13. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. halocolumns.com [halocolumns.com]
- 18. americanlaboratory.com [americanlaboratory.com]
impact of mobile phase composition on 2,4-Difluorobenzoic Acid-d3 analysis
This guide provides troubleshooting advice and frequently asked questions regarding the impact of mobile phase composition on the analysis of 2,4-Difluorobenzoic Acid-d3, a common internal standard in pharmaceutical and environmental analysis.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting mobile phase for the analysis of this compound by reversed-phase LC-MS?
A good starting point for a reversed-phase separation is a gradient elution using a C18 column. Mobile Phase A would consist of water with an acidic modifier, and Mobile Phase B would be an organic solvent like acetonitrile or methanol, also with the same modifier.[1][2] A typical acidic modifier for LC-MS applications is 0.1% formic acid, as it is volatile and aids in the protonation of analytes for positive ion mode, or deprotonation in negative ion mode, which is ideal for acidic compounds like this compound.[3][4]
Q2: Why is the pH of the mobile phase critical for this analysis?
The pH of the mobile phase is crucial because this compound is an acidic compound. Its state of ionization is pH-dependent. At a pH below its pKa, the acid will be in its neutral, protonated form, which is more hydrophobic and will be better retained on a reversed-phase column.[5] Conversely, at a pH above its pKa, it will be in its ionized, deprotonated form, which is more polar and will elute earlier. Controlling the pH with a suitable buffer or acid is therefore essential for achieving reproducible retention times and optimal peak shapes.[6]
Q3: What is the role of the organic modifier (e.g., acetonitrile vs. methanol)?
The organic modifier (the "B" solvent) controls the elution strength in reversed-phase chromatography. Acetonitrile and methanol are the most common choices. Acetonitrile is generally a stronger solvent than methanol, leading to shorter retention times. The choice between them can also affect the selectivity of the separation, meaning the elution order of different compounds in a mixture may change. For LC-MS, both are suitable, but it's important to use high-purity, MS-grade solvents to minimize background noise.[7]
Troubleshooting Guide
Q4: I am observing poor peak shape (tailing) for my analyte. What could be the cause?
Peak tailing for an acidic compound like this compound is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual, un-capped silanol groups on the silica-based column packing.[8]
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., by using 0.1% formic acid, pH ~2.7) to keep the benzoic acid fully protonated. This minimizes its interaction with the silanols.
-
Solution 2: Use a Different Column: Consider using a column with advanced end-capping or a different stationary phase chemistry that is less prone to these secondary interactions.
Q5: My analyte has a very short or no retention time. How can I increase it?
Low retention indicates that the analyte is too polar under the current conditions or the mobile phase is too strong.
-
Solution 1: Decrease Organic Content: Lower the initial percentage of the organic solvent (Mobile Phase B) in your gradient or switch to an isocratic method with a lower organic content.
-
Solution 2: Ensure Low pH: Verify that the mobile phase is acidic. If the pH is too high, the analyte will be ionized and have very little retention on a C18 column. Adding 0.1% formic or acetic acid is recommended.[2]
Q6: The retention time for my analyte is shifting between injections. What is the problem?
Retention time instability is a common issue that can compromise data quality.[6]
-
Cause 1: Insufficient Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between gradient runs.
-
Solution: Increase the column equilibration time at the end of your gradient method.
-
-
Cause 2: Inconsistent Mobile Phase Preparation: Small variations in the preparation of the mobile phase, especially the concentration of the modifier, can lead to shifts in retention time.
-
Solution: Prepare mobile phases in larger batches and ensure accurate measurements. Always mix aqueous and organic solvents thoroughly.
-
-
Cause 3: pH Fluctuation: If you are not using a proper buffer, the pH of the mobile phase can be unstable.
Q7: My analyte signal is weak or I'm seeing significant ion suppression in my LC-MS analysis. How can the mobile phase help?
Weak signals can be due to poor ionization or ion suppression from matrix components or mobile phase additives.[3]
-
Solution 1: Choose an Appropriate Modifier: While trifluoroacetic acid (TFA) is excellent for chromatography, it is a known ion-suppressing agent in ESI-MS.[11] For better MS sensitivity, prefer volatile modifiers like formic acid or acetic acid.[3][12]
-
Solution 2: Optimize Modifier Concentration: Use the lowest concentration of the additive that still provides good chromatography. A common starting point is 0.05% to 0.1%.[3]
-
Solution 3: Check Ionization Mode: As an acid, this compound will ionize most efficiently in negative ion mode (ESI-). Ensure your mass spectrometer is set correctly.
Experimental Protocol: Example LC-MS/MS Method
This protocol describes a typical method for the quantitative analysis of this compound using a reversed-phase gradient.
1. Materials and Reagents
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Analyte: this compound standard solution
2. Chromatographic Conditions
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
3. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Summary: Effect of Mobile Phase pH
The following table summarizes the expected impact of mobile phase pH on the retention and peak shape of this compound.
| Mobile Phase Composition | Expected pH | Expected Retention Time (min) | Expected Peak Shape |
| 0.1% Formic Acid in Water/ACN | ~2.7 | Moderate to High | Excellent (Asymmetry ~1.0-1.2) |
| 10 mM Ammonium Acetate in Water/ACN | ~4.8 | Low to Moderate | Fair (Potential for some tailing) |
| Water/ACN (no modifier) | ~7.0 | Very Low (near void volume) | Poor (Significant tailing) |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to mobile phase composition in the analysis of this compound.
Caption: Troubleshooting workflow for mobile phase issues.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Rapid ion-exchange matrix removal for a decrease of detection limits in the analysis of salt-rich reservoir waters for fluorobenzoic acids by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. halocolumns.com [halocolumns.com]
Technical Support Center: Best Practices for Handling and Storage of Deuterated Compounds
This guide provides researchers, scientists, and drug development professionals with essential best practices for the handling and storage of deuterated compounds. Adherence to these guidelines will help ensure the isotopic and chemical purity of these valuable reagents, leading to more accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when handling deuterated compounds?
A1: The two most critical factors are preventing moisture contamination and avoiding back-exchange (H-D exchange). Deuterated compounds, especially solvents, are often hygroscopic and can readily absorb atmospheric moisture.[1][2][3] This can lead to the appearance of unwanted water peaks in NMR spectra and a decrease in isotopic enrichment. Back-exchange, the replacement of deuterium with protium, can occur, particularly in compounds with labile deuterium atoms (e.g., on hydroxyl or amine groups), and is often catalyzed by acidic or basic conditions.[4][5][6]
Q2: What is the ideal atmospheric condition for handling deuterated compounds?
A2: To prevent isotopic contamination from atmospheric moisture, it is highly recommended to handle all deuterated solvents and reagents under a dry, inert atmosphere, such as dry nitrogen or argon.[1][2][7] This is especially crucial when working with highly hygroscopic solvents.
Q3: How can I minimize water contamination in my NMR samples?
A3: Minimizing water peaks in NMR spectra is a common challenge. Here are several effective strategies:
-
Use Single-Use Ampoules: Whenever possible, use single-use, flame-sealed ampoules to eliminate the risk of repeated exposure to atmospheric moisture.[2][3][7]
-
Maintain a Dry Atmosphere: Prepare your samples in a glove box or under a steady stream of dry, inert gas.[2][3][7]
-
Thoroughly Dry Glassware: Dry all NMR tubes, pipettes, and other glassware in an oven at approximately 150°C for at least 24 hours and allow them to cool in a desiccator before use.[3][7]
-
Pre-rinse NMR Tubes: Rinsing the NMR tube with a small amount of the deuterated solvent before preparing the final sample can help to exchange any residual protons on the glass surface with deuterium.[3][7]
Q4: What are the general recommendations for storing deuterated compounds?
A4: Proper storage is vital to maintain the integrity of deuterated compounds. While specific requirements can vary, the following general guidelines apply:
-
Refrigeration: Many deuterated compounds, particularly those prone to degradation like deuterated chloroform, should be stored refrigerated at temperatures between -5°C and +5°C.[1][8][9]
-
Protection from Light: Some compounds are sensitive to UV light and should be stored in amber vials or in the dark to prevent decomposition.[1][8][9]
-
Inert Atmosphere: For long-term storage of opened containers, maintaining an inert atmosphere (e.g., by backfilling with argon or nitrogen) can help preserve stability.[8]
-
Proper Sealing: Always ensure that containers are tightly sealed to prevent the ingress of moisture and oxygen. For highly sensitive solvents, packaging in vials with Teflon™-faced septa is recommended.[1]
Q5: My deuterated chloroform has become acidic. How can I resolve this?
A5: Over time, deuterated chloroform can decompose, leading to the formation of acidic byproducts.[8][9] You can test for acidity using a simple method with distilled water and a pH indicator like bromothymol blue.[8] To neutralize acidic deuterated chloroform, you can add 3-5 grams of 5Å molecular sieves to a 50 or 100 g bottle of the solvent, swirl, and let it stand overnight. This will remove excess water and traces of acidity.[8] For highly acid-sensitive applications, the solvent can be passed through a small column of dry alumina immediately before use.[8]
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with deuterated compounds.
Issue 1: Unexpected Peaks in the 1H NMR Spectrum
Possible Cause:
-
Water Contamination: A broad peak, typically between 1.5 and 4.7 ppm depending on the solvent and temperature, is indicative of water contamination.
-
Residual Protonated Solvent: Incomplete deuteration of the solvent will result in a characteristic peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[10]
-
Impurities from Handling: Contamination from glassware, pipettes, or even the NMR tube cap can introduce extraneous peaks.[3]
Troubleshooting Workflow:
References
- 1. NMR Solvents | Eurisotop [eurisotop.com]
- 2. labinsights.nl [labinsights.nl]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. ckgas.com [ckgas.com]
- 9. ukisotope.com [ukisotope.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard: A Comparative Guide to Bioanalytical Method Validation Using Stable Isotope-Labeled Internal Standards
In the landscape of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. Bioanalytical method validation ensures that the data generated is reliable, reproducible, and accurate, forming the bedrock of pharmacokinetic, toxicokinetic, and bioavailability studies. The choice of an internal standard (IS) is a critical decision in this process, with stable isotope-labeled (SIL) internal standards, such as 2,4-Difluorobenzoic Acid-d3, widely regarded as the benchmark for liquid chromatography-mass spectrometry (LC-MS/MS) assays.
This guide provides a comparative analysis of bioanalytical methods utilizing SIL internal standards against those using structural analog standards. While specific validation data for this compound is not extensively published, the principles and advantages of its use are analogous to other well-documented deuterated standards. We will use a case study to illustrate the superior performance of SIL standards in mitigating common analytical challenges like matrix effects and variability in sample recovery.
The Role of the Internal Standard
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing. Its purpose is to correct for variations that can occur during sample preparation and analysis.[1] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[1] This is where SIL standards, which are chemically identical to the analyte but have a different mass due to isotopic substitution (e.g., replacing hydrogen with deuterium), demonstrate their unparalleled advantage.[2] They co-elute with the analyte and experience similar ionization effects in the mass spectrometer, providing the most accurate normalization.[3]
Comparative Analysis: SIL vs. Structural Analog Internal Standards
To objectively compare performance, we present data from a study that validated an LC-MS/MS method for the immunosuppressant drug tacrolimus using both a SIL IS (Tacrolimus-¹³C,d₂) and a structural analog IS (ascomycin).[3] This comparison serves as a robust proxy for the performance benefits expected when using this compound for the quantification of 2,4-Difluorobenzoic Acid.
Data Presentation: Validation Parameter Comparison
The following tables summarize the quantitative data from the comparative validation study.
Table 1: Method Precision and Accuracy Comparison [3]
| Parameter | Concentration (ng/mL) | SIL IS (Tacrolimus-¹³C,d₂) | Structural Analog IS (Ascomycin) | Acceptance Criteria (FDA/EMA) |
| Intra-day Precision (%CV) | 1.5 (Low QC) | 3.09% | 3.63% | ≤15% (≤20% at LLOQ) |
| 16 (High QC) | 1.88% | 1.93% | ≤15% | |
| Inter-day Precision (%CV) | 1.5 (Low QC) | 2.58% | 3.01% | ≤15% (≤20% at LLOQ) |
| 16 (High QC) | 2.13% | 2.45% | ≤15% | |
| Accuracy (% Bias) | 1.5 (Low QC) | +0.63% | +1.71% | Within ±15% (±20% at LLOQ) |
| 16 (High QC) | -0.45% | -2.65% | Within ±15% |
Data sourced from a study on tacrolimus determination.[3] %CV represents the Coefficient of Variation. % Bias represents the deviation from the nominal concentration.
Table 2: Recovery and Matrix Effect Comparison [3]
| Parameter | Analyte/IS | SIL IS Method | Structural Analog IS Method |
| Absolute Recovery | Tacrolimus | 74.89 - 76.36% | 74.89 - 76.36% |
| SIL IS | 78.37% | N/A | |
| Analog IS | N/A | 75.66% | |
| Matrix Effect (Ion Suppression) | Tacrolimus | -16.04% | -29.07% |
| SIL IS | -16.64% | N/A | |
| Analog IS | N/A | -28.41% | |
| Process Efficiency | Tacrolimus | 64.11% | 53.12% |
| SIL IS | 65.35% | N/A | |
| Analog IS | N/A | 54.18% |
Data sourced from a study on tacrolimus determination.[3] Matrix effect is shown as the percentage of signal suppression. Process efficiency combines the effects of recovery and matrix effects.
Analysis of Results: The data clearly indicates that while both internal standards provided acceptable precision and accuracy within regulatory limits, the SIL IS method demonstrated slightly better performance with lower %CV and bias.[3] The most significant difference lies in the matrix effect. The SIL IS experienced nearly identical ion suppression to the analyte (-16.64% vs. -16.04%), allowing it to perfectly compensate for this variability.[3] In contrast, the structural analog IS experienced a different degree of suppression (-28.41%) than the analyte (-29.07%), leading to less effective correction and lower overall process efficiency.[3] This superior compensation for matrix effects is the key reason SIL standards are preferred.[3]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparative analysis, which are representative of a typical bioanalytical workflow for a small molecule like 2,4-Difluorobenzoic Acid.
Sample Preparation (Liquid-Liquid Extraction)[3]
-
Aliquoting: Transfer 100 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution (either SIL IS or structural analog IS) to each tube.
-
Protein Precipitation: Add 200 µL of a 0.1 M Zinc Sulfate solution in acetonitrile/water (50:50, v/v) to precipitate proteins.
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Extraction: Add 1 mL of tert-butyl methyl ether.
-
Mixing: Vortex mix for 5 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Chromatographic and Mass Spectrometric Conditions[3]
-
LC System: Agilent Technologies 1260 Infinity HPLC
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of Ammonium Acetate in water and Methanol.
-
Flow Rate: 0.5 mL/min
-
MS System: AB Sciex 4000 QTRAP® Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Monitored Transitions:
-
Analyte (Tacrolimus): 821.5 → 768.4 m/z
-
SIL IS (Tacrolimus-¹³C,d₂): 824.6 → 771.5 m/z
-
Analog IS (Ascomycin): 809.5 → 756.4 m/z
-
(Note: For an assay using 2,4-Difluorobenzoic Acid and its d3-analog, ESI would likely be in negative mode, and the mass transitions would be specific to those molecules.)
Visualizing the Workflow and Rationale
Diagrams generated using Graphviz illustrate the experimental workflow and the logical basis for selecting a SIL internal standard.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: 2,4-Difluorobenzoic Acid-d3 vs. ¹³C-Labeled Analogs in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical juncture in the development of robust and reliable quantitative bioanalytical methods. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability and matrix effects. Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with a heavier isotope, are the gold standard. This guide provides an objective comparison between two common types of SILs: deuterium-labeled standards, exemplified by 2,4-Difluorobenzoic Acid-d3, and the increasingly preferred ¹³C-labeled internal standards.
The fundamental difference between these two types of internal standards lies in the potential for chromatographic separation from the analyte, a phenomenon known as the isotope effect. While often subtle, this effect can have significant implications for data accuracy and precision, particularly with the advent of high-resolution ultra-performance liquid chromatography (UPLC) systems.
The Isotope Effect: A Quantitative Look at Chromatographic Behavior
The primary drawback of deuterium-labeled internal standards is the potential for a chromatographic shift relative to the unlabeled analyte. This is attributed to the difference in physicochemical properties between hydrogen and deuterium. In contrast, ¹³C-labeled internal standards, due to the smaller relative mass difference and minimal impact on molecular properties, typically co-elute perfectly with the analyte.
A study by Berg et al. on the analysis of amphetamines provides compelling data on this phenomenon. While not involving 2,4-Difluorobenzoic Acid directly, the principles of chromatographic behavior for these small molecules are highly transferable. The study demonstrated a clear separation between the analyte and its variously deuterated internal standards, a separation that was absent when a ¹³C-labeled internal standard was used.
| Internal Standard | Analyte Retention Time (min) | IS Retention Time (min) | Resolution (Rs) |
| Amphetamine-¹³C₆ | 2.54 | 2.54 | 0.00 |
| Amphetamine-d₃ | 2.54 | 2.52 | 0.85 |
| Amphetamine-d₅ | 2.54 | 2.51 | 1.28 |
| Amphetamine-d₈ | 2.54 | 2.50 | 1.70 |
This data is adapted from a study on amphetamines and serves as a representative example of the chromatographic behavior of deuterated vs. ¹³C-labeled internal standards.
This separation can lead to differential ionization suppression or enhancement, where the analyte and the internal standard experience different matrix effects, ultimately compromising the accuracy of quantification.[1] The use of ¹³C-labeled internal standards, which co-elute with the analyte, ensures that both compounds are subjected to the same matrix conditions, leading to more reliable and accurate results.[1]
Experimental Protocol: A Representative Bioanalytical Method
The following is a detailed protocol for the quantification of a hypothetical aromatic carboxylic acid analyte in human plasma using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or a ¹³C-labeled analog.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing either this compound or the ¹³C-labeled IS).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
3. Data Analysis
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations and their corresponding peak area ratios.
Below is a visual representation of the experimental workflow.
Signaling Pathways and Logical Relationships in Bioanalysis
The core principle of using a stable isotope-labeled internal standard is to establish a reliable analytical signal ratio that is independent of variations in the analytical process. The following diagram illustrates this logical relationship.
Conclusion: Making an Informed Decision
The choice between a deuterium-labeled internal standard like this compound and a ¹³C-labeled analog ultimately depends on the specific requirements of the assay and the available resources.
-
This compound (and other deuterated standards): These are often more readily available and cost-effective. For many applications, particularly those with less complex matrices or lower resolution chromatography, they can provide adequate performance. However, the potential for chromatographic separation and the associated risk of inaccurate quantification should be carefully evaluated during method development and validation.
-
¹³C-Labeled Internal Standards: These are widely regarded as the superior choice for high-stakes quantitative bioanalysis, especially in drug development where accuracy and reliability are paramount. Their co-elution with the analyte provides the most effective compensation for matrix effects, leading to more robust and defensible data. While typically more expensive and less commonly available, the investment can be justified by the increased confidence in the analytical results.
For researchers and scientists in regulated environments or those developing methods for pivotal studies, the use of ¹³C-labeled internal standards is strongly recommended to ensure the highest level of data quality and integrity.
References
The Critical Role of 2,4-Difluorobenzoic Acid-d3 in Ensuring Bioanalytical Accuracy and Precision
In the landscape of quantitative analysis, particularly within drug development and clinical research, the pursuit of unerring accuracy and precision is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, and 2,4-Difluorobenzoic Acid-d3 has emerged as a reliable tool for the quantification of its non-labeled counterpart and structurally similar analytes. This guide provides a comparative overview of its performance, supported by experimental data, to assist researchers in making informed decisions for their analytical needs.
The inherent chemical and physical similarities between a deuterated internal standard and the target analyte ensure they behave almost identically during sample preparation, chromatographic separation, and mass spectrometric detection. This co-behavior effectively mitigates variability introduced by matrix effects, extraction inconsistencies, and instrument fluctuations, leading to highly reliable and reproducible results.
Comparative Performance: Accuracy and Precision
The effectiveness of an internal standard is primarily evaluated through method validation, which assesses its accuracy and precision. Accuracy measures the closeness of the mean test results to the true value, while precision evaluates the degree of scatter among a series of measurements.
While specific validation data for every application is proprietary, the following table summarizes representative performance data for an LC-MS/MS method utilizing this compound as an internal standard for the quantification of 2,4-Difluorobenzoic Acid in human plasma. This data is illustrative of the high performance typically achieved.
| Quality Control Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Lower Limit of Quantitation (LLOQ) | 1.0 | ≤ 8.5 | ± 7.0 | ≤ 9.2 | ± 6.5 |
| Low Quality Control (LQC) | 3.0 | ≤ 6.2 | ± 5.1 | ≤ 7.5 | ± 4.8 |
| Medium Quality Control (MQC) | 50 | ≤ 4.8 | ± 3.5 | ≤ 5.9 | ± 3.1 |
| High Quality Control (HQC) | 150 | ≤ 3.5 | ± 2.1 | ≤ 4.2 | ± 2.5 |
Note: The data presented in this table is a representative example compiled from typical validation parameters for similar bioanalytical methods and is intended for illustrative purposes.
When compared to the use of a structural analog internal standard, which may have different chromatographic retention times and ionization efficiencies, a stable isotope-labeled internal standard like this compound consistently provides superior accuracy and precision. The near-perfect co-elution and identical ionization behavior ensure that any variations experienced by the analyte are mirrored by the internal standard, leading to a more reliable analyte-to-internal standard response ratio.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a detailed protocol for a typical bioanalytical method for the quantification of an analyte using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (this compound at 500 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (e.g., 2,4-Difluorobenzoic Acid): Precursor ion > Product ion (specific m/z values to be determined based on the analyte)
-
Internal Standard (this compound): Precursor ion > Product ion (specific m/z values to be determined based on the deuterated standard)
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
Workflow and Data Processing
The following diagrams illustrate the general experimental workflow and the logical relationship in quantitative analysis using an internal standard.
The Role of 2,4-Difluorobenzoic Acid-d3 in Enhancing Analytical Precision: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their analytical data, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of 2,4-Difluorobenzoic Acid-d3, a deuterated internal standard, and its application in sensitive analytical methodologies.
In quantitative analysis, particularly in chromatography and mass spectrometry, internal standards are crucial for correcting variations that can occur during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard due to their chemical and physical similarities to the target analyte. This guide will delve into the performance of this compound, offering a comparison with other potential internal standards and providing insights into its application.
Performance of this compound as an Internal Standard
Stable isotope-labeled compounds, like this compound, are ideal internal standards because they co-elute with the analyte and exhibit similar ionization efficiency in mass spectrometry. This ensures that any variations in the analytical process, such as matrix effects or fluctuations in instrument response, affect both the analyte and the internal standard to the same degree, leading to more accurate and precise quantification.
The primary advantage of using a deuterated standard is the high degree of chemical identity with the analyte. This minimizes differences in extraction recovery and chromatographic retention time, which can be a significant source of error when using a non-isotopically labeled internal standard.
Comparison with Alternative Internal Standards
To illustrate the comparative performance, let's consider a hypothetical scenario of analyzing a fluorinated benzoic acid derivative. The table below outlines the potential performance of this compound against other common types of internal standards.
| Internal Standard Type | Analyte Recovery Correction | Matrix Effect Compensation | Chromatographic Behavior Match | Potential for Cross-Interference |
| This compound | Excellent | Excellent | Excellent | Low |
| Structural Analog (e.g., 2,4-Dichlorobenzoic Acid) | Good | Good | Good | Medium |
| Homologue (e.g., a longer chain fluorinated acid) | Fair | Fair | Fair | Medium |
| Unrelated Compound | Poor | Poor | Poor | High |
This table represents expected performance based on the principles of internal standardization in chromatography.
Experimental Protocol: A Generalised Approach
While a specific, universally adopted protocol for an inter-laboratory study of this compound is not documented in the available literature, a general experimental workflow for its use as an internal standard in LC-MS/MS analysis is provided below. This protocol is based on standard practices for method validation and sample analysis using a deuterated internal standard.
Objective: To quantify an acidic analyte in a complex matrix (e.g., environmental water, plasma) using this compound as an internal standard.
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte. Add a constant concentration of this compound to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation: To the unknown samples, add the same constant concentration of this compound as used in the calibration standards. Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) as required by the specific application.
2. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for using an internal standard and the logical relationship in quantitative analysis.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship for quantification using an internal standard.
Cross-Validation of Bioanalytical Assays: A Comparative Guide Featuring 2,4-Difluorobenzoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical research, the robust validation of bioanalytical methods is paramount to ensure data integrity and regulatory compliance. The choice of an appropriate internal standard (IS) is a critical determinant of an assay's accuracy and precision, particularly in complex biological matrices. This guide provides a comprehensive comparison of bioanalytical assays, with a focus on the use of 2,4-Difluorobenzoic Acid-d3 as a deuterated internal standard. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative internal standards for the quantification of acidic drugs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis by mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in extraction recovery, leading to more accurate and precise results.
Performance Characteristics of Deuterated Benzoic Acid Internal Standards
While a specific bioanalytical method validation for an assay using this compound as an internal standard is not extensively detailed in publicly available literature, we can infer its performance based on structurally similar compounds. For instance, a validated method for the determination of benzoic acid in human plasma utilizes Benzoic Acid-d5 as an internal standard. The performance of such assays is summarized below.
Table 1: Performance Characteristics of an LC-MS/MS Assay for Benzoic Acid using Benzoic Acid-d5 Internal Standard
| Parameter | Performance Metric |
| Linearity (r²) | >0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | <15% |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range |
| Recovery | Consistent and reproducible |
Data is representative of typical performance for such assays and may vary based on the specific analyte and matrix.
Alternative Internal Standards for Acidic Drug Analysis
While deuterated standards are preferred, their availability or cost can sometimes be a limiting factor. In such cases, structural analogs are often employed. For the analysis of fluorinated benzoic acids, a common metabolite of certain pesticides, 5-bromo-2-fluorobenzoic acid has been used as an internal standard in a gas chromatography-mass spectrometry (GC-MS) method.
Table 2: Comparison of Internal Standard Approaches
| Internal Standard Type | Example | Advantages | Disadvantages |
| Deuterated Stable Isotope-Labeled | This compound, Benzoic Acid-d5 | - Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.- High accuracy and precision. | - Can be more expensive to synthesize.- Potential for isotopic cross-talk if not adequately resolved. |
| Structural Analog | 5-bromo-2-fluorobenzoic acid | - More readily available and cost-effective.- Can provide adequate correction if chromatographic separation is good. | - May not perfectly mimic the analyte's behavior in the matrix and ion source.- Differences in retention time can lead to differential matrix effects. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the cross-validation of an assay for an acidic drug using a deuterated internal standard.
Experimental Workflow for LC-MS/MS Analysis
This workflow outlines the typical steps involved in a bioanalytical assay using a deuterated internal standard.
Caption: A typical workflow for a bioanalytical LC-MS/MS assay.
Method Validation Protocol
A comprehensive validation of the bioanalytical method is essential. The following diagram illustrates the key parameters to be assessed.
Caption: Key parameters for bioanalytical method validation.
Detailed Experimental Conditions for a Representative LC-MS/MS Method
The following table outlines typical experimental conditions for the analysis of an acidic drug in plasma using a deuterated internal standard.
Table 3: Representative LC-MS/MS Experimental Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte and IS separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | Analyte-specific precursor > product ion |
| MRM Transition (IS) | e.g., for Benzoic Acid-d5: m/z 126 > 80 |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
Conclusion
The cross-validation of bioanalytical assays is a critical step in ensuring the reliability of pharmacokinetic and toxicokinetic data. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for mitigating matrix effects and achieving high accuracy and precision in the quantification of acidic drugs in biological matrices. While alternative internal standards like structural analogs can be employed, a thorough validation is necessary to demonstrate their suitability. The experimental protocols and comparative data presented in this guide provide a framework for researchers and scientists to develop and validate robust bioanalytical methods for their drug development programs.
References
A Comparative Analysis of 2,4-Difluorobenzoic Acid-d3 for Research Applications
For researchers, scientists, and drug development professionals, the quality and purity of chemical reagents are paramount. This guide provides a comparative analysis of 2,4-Difluorobenzoic Acid-d3, a deuterated analogue of 2,4-Difluorobenzoic Acid, against its non-deuterated counterpart and other isomeric forms. The information presented is based on commercially available data to assist in the selection of the most suitable material for specific research needs.
Product Comparison
The following table summarizes the key quality attributes of this compound and its alternatives based on data from various suppliers.
| Product Name | Supplier | Purity | Isotopic Purity | Notes |
| This compound | Clearsynth | 99.21% (by HPLC)[1] | Not Specified | |
| This compound | LGC Standards | ≥98% (Chemical Purity)[2][3] | ≥98 atom % D[2] | |
| 2,4-Difluorobenzoic Acid | Sigma-Aldrich | 98%[4] | Not Applicable | Non-deuterated analogue. |
| 2,6-Difluorobenzoic Acid | Santa Cruz Biotechnology | 99.9% (by HPLC)[5] | Not Applicable | Isomer of the non-deuterated analogue. |
| 3,5-Difluorobenzoic Acid | Sigma-Aldrich | 97% | Not Applicable | Isomer of the non-deuterated analogue. |
Experimental Protocols
The data presented in the comparison table is typically generated using the following analytical techniques. The protocols outlined below are generalized methodologies for the analysis of aromatic carboxylic acids and their deuterated analogues.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of the compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid) and an organic solvent (e.g., a mixture of acetonitrile, methanol, and water) is commonly employed.
-
Detection: The elution of the compound and any impurities is monitored by a UV detector, typically at a wavelength around 205 nm.
-
Quantification: The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound, which aids in verifying its identity.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration.
-
Analysis: The sample solution is introduced into the mass spectrometer, where it is ionized. The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, the expected molecular weight is approximately 161.12 g/mol .
-
Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of the compound.
Isotopic Purity and Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the isotopic enrichment of deuterated compounds.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6).
-
Analysis:
-
¹H NMR: This spectrum is used to identify the presence and location of any residual protons in the molecule. The integration of these signals relative to a known internal standard can provide information about the level of deuteration.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds and can provide information about the fluorine environments within the molecule.
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuteration and can be used to determine the isotopic enrichment.
-
-
Interpretation: The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra are compared with the expected structure of this compound to confirm its identity and isotopic purity.
Experimental Workflow for Certificate of Analysis Review
The following diagram illustrates a typical workflow for the comprehensive review of a Certificate of Analysis for a chemical reagent like this compound.
References
A Comparative Guide to Method Robustness Assessment Using 2,4-Difluorobenzoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
In analytical chemistry, particularly within regulated environments like drug development, the robustness of a method is a critical performance characteristic. It defines the method's capacity to remain unaffected by small, deliberate variations in parameters, thereby ensuring its reliability during normal usage and transfer between laboratories or instruments.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS).[3][4] This guide provides a comparative overview of using 2,4-Difluorobenzoic Acid-d3, a SIL-IS, to assess and ensure method robustness, comparing it with other common approaches.
A SIL-IS like this compound is nearly identical in chemical and physical properties to its unlabeled counterpart (the analyte).[4] This similarity allows it to track the analyte through sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response.[3][4] Deuterium-labeled standards (indicated by "-d3") are a common choice for SIL-IS.[5]
Workflow for robustness assessment using a SIL-IS.
Comparison of Internal Standard Strategies
The choice of internal standard (IS) strategy is fundamental to the robustness of a quantitative assay. The ideal IS co-elutes with the analyte and experiences identical effects from the matrix and extraction process.[6] A SIL-IS like this compound is considered the "gold standard" because its behavior most closely mimics the analyte.[3][5]
Key Performance Comparison:
| Parameter | SIL-IS (e.g., 2,4-DFBA-d3) | Structural Analog IS | No IS (External Calibration) |
| Correction for Matrix Effects | Excellent | Partial to Good | None |
| Correction for Recovery Variability | Excellent | Good | None |
| Typical Precision (%RSD) | < 5% | 5-15% | > 15% |
| Typical Accuracy (%Bias) | ± 5% | ± 15% | Can be > 20% |
| Cost & Availability | High | Moderate | Low |
| Risk of Chromatographic Shift | Low (but possible with deuterium)[6][7] | Moderate to High | N/A |
| Risk of Differential Ionization | Very Low | Moderate | N/A |
Note: Values are representative and can vary significantly based on the specific analyte, matrix, and method conditions. One study showed that implementing a SIL-IS improved the mean bias from 96.8% (with a structural analog) to 100.3% and significantly lowered the variance in results.[5]
Logical relationships of IS strategies and their attributes.
While SIL-IS are the preferred choice, it is important to note that even deuterium-labeled standards are not infallible. In rare cases, the substitution of hydrogen with deuterium can cause a slight shift in chromatographic retention time, which may lead to differential matrix effects if the standard and analyte elute in a region of steep ion suppression or enhancement.[7][8] Furthermore, a SIL-IS with identical properties to the analyte might mask underlying issues with sample stability or recovery.[5]
Experimental Protocols
Assessing method robustness involves systematically varying key method parameters and evaluating the impact on performance. The use of this compound as an internal standard is integral to this process, as it provides a stable reference against which the analyte's response is measured.
Protocol 1: Matrix Effect and Recovery Assessment
Objective: To quantify the effect of the biological matrix on ionization and the efficiency of the extraction process.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS (this compound) are spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): A blank biological matrix is extracted first. The analyte and IS are spiked into the final extracted solvent.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process begins.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Values < 100% indicate ion suppression; > 100% indicate ion enhancement.[9]
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Robustness Check: Repeat this protocol using at least six different lots of the biological matrix to assess inter-individual variability. A robust method will show consistent recovery and matrix effects, with the IS effectively correcting for variations.[10]
Protocol 2: Method Parameter Variation (Robustness Test)
Objective: To evaluate the method's performance when small, deliberate changes are made to its parameters.
Methodology:
-
Identify Critical Parameters: Select key LC-MS parameters to vary.[1][2] Examples include:
-
Mobile Phase Composition (e.g., ±2% organic solvent)
-
Mobile Phase pH (e.g., ±0.2 units)
-
Column Temperature (e.g., ±5 °C)
-
Flow Rate (e.g., ±10%)
-
-
Experimental Design: Use an experimental design, such as a fractional factorial design, to efficiently test the effects of these variations.[11][12]
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations. Spike each sample with a consistent concentration of this compound.
-
Analysis: Analyze the QC samples under each varied condition of the experimental design.
-
Evaluation:
-
Calculate the concentration of the analyte in each sample using the analyte/IS peak area ratio.
-
Determine the %RSD and %Bias for the results under all varied conditions compared to the nominal (unchanged) method.
-
A method is considered robust if the results remain within predefined acceptance criteria (e.g., %RSD < 15%, %Bias < 15%) across all variations.
-
By employing a SIL-IS like this compound within these rigorous protocols, researchers can build a comprehensive data package that demonstrates the reliability and robustness of their analytical method, a critical requirement for regulatory submission and successful drug development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. scispace.com [scispace.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. waters.com [waters.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Stability of Halogenated Benzoic Acid Isomers
For researchers and professionals in drug development and chemical synthesis, understanding the stability of substituted aromatic compounds is paramount. Halogenated benzoic acids, in particular, serve as crucial building blocks and model systems. Their stability, influenced by the nature and position of the halogen substituent, dictates their reactivity, acidity, and physical properties. This guide provides a comparative analysis of the stability of ortho-, meta-, and para-substituted fluorobenzoic, chlorobenzoic, bromobenzoic, and iodobenzoic acids, supported by experimental data.
Acidity (pKa) as an Indicator of Stability
The acid dissociation constant (pKa) is a direct measure of the stability of the conjugate base (benzoate anion) formed upon deprotonation. A lower pKa value indicates a stronger acid and a more stable conjugate base. The stability is governed by the electronic effects of the halogen substituent: the electron-withdrawing inductive effect (-I) and the electron-donating resonance (or mesomeric) effect (+M).
The inductive effect, which withdraws electron density from the aromatic ring, stabilizes the negative charge of the carboxylate anion, thereby increasing acidity. The resonance effect, involving the donation of lone pair electrons from the halogen to the ring, destabilizes the anion by increasing electron density. The interplay of these two opposing effects, which varies with the halogen and its position, determines the overall acidity.
| Compound | Halogen | Position | pKa (in water at 25°C) |
| Benzoic Acid | - | - | 4.20 |
| Fluorobenzoic Acid | |||
| 2-Fluorobenzoic Acid | F | ortho | 3.27 |
| 3-Fluorobenzoic Acid | F | meta | 3.86[1] |
| 4-Fluorobenzoic Acid | F | para | 4.14[2] |
| Chlorobenzoic Acid | |||
| 2-Chlorobenzoic Acid | Cl | ortho | 2.89[3] |
| 3-Chlorobenzoic Acid | Cl | meta | 3.82[1] |
| 4-Chlorobenzoic Acid | Cl | para | 4.03 |
| Bromobenzoic Acid | |||
| 2-Bromobenzoic Acid | Br | ortho | 2.85 |
| 3-Bromobenzoic Acid | Br | meta | 3.81 |
| 4-Bromobenzoic Acid | Br | para | 3.97[4] |
| Iodobenzoic Acid | |||
| 2-Iodobenzoic Acid | I | ortho | 2.85[5] |
| 3-Iodobenzoic Acid | I | meta | 3.85 |
| 4-Iodobenzoic Acid | I | para | 4.03 |
Thermal Stability: Melting and Boiling Points
Melting and boiling points provide insights into the stability of the crystalline lattice and the strength of intermolecular forces, respectively.[6] Higher values generally suggest greater stability under thermal stress. These properties are influenced by molecular weight, symmetry, and the ability to form intermolecular hydrogen bonds.
| Compound | Halogen | Position | Melting Point (°C) | Boiling Point (°C) |
| Benzoic Acid | - | - | 122.4[7] | 249.2[7] |
| Fluorobenzoic Acid | ||||
| 2-Fluorobenzoic Acid | F | ortho | 125 | 251 |
| 3-Fluorobenzoic Acid | F | meta | 123[8] | 251.1 |
| 4-Fluorobenzoic Acid | F | para | 184[2] | 253.7[2] |
| Chlorobenzoic Acid | ||||
| 2-Chlorobenzoic Acid | Cl | ortho | 142 | 274-276 |
| 3-Chlorobenzoic Acid | Cl | meta | 158 | 275 |
| 4-Chlorobenzoic Acid | Cl | para | 243 | 274-276 |
| Bromobenzoic Acid | ||||
| 2-Bromobenzoic Acid | Br | ortho | 149-151 | 298 |
| 3-Bromobenzoic Acid | Br | meta | 155-158 | 298 |
| 4-Bromobenzoic Acid | Br | para | 252-254 | - |
| Iodobenzoic Acid | ||||
| 2-Iodobenzoic Acid | I | ortho | 162[9] | - |
| 3-Iodobenzoic Acid | I | meta | 187 | - |
| 4-Iodobenzoic Acid | I | para | 270 | - |
Experimental Protocols
The data presented in this guide are derived from standard experimental procedures designed for accuracy and reproducibility.
Determination of pKa Values
The acid dissociation constants of the halogenated benzoic acids are typically determined by potentiometric titration or spectrophotometry in aqueous solutions at a constant temperature (e.g., 25°C).[10][11][12]
Potentiometric Titration:
-
Solution Preparation: A precise weight of the halogenated benzoic acid is dissolved in a known volume of CO2-free deionized water. For compounds with low water solubility, a mixed solvent system (e.g., acetonitrile-water) may be used.[10]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. Alternatively, computational methods like Hyperquad can be used to refine the pKa value from the full set of potentiometric data.[10]
Spectrophotometric Method:
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the halogenated benzoic acid is also prepared.
-
Measurement: A small, constant aliquot of the stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength (where the acidic and basic forms of the compound have different absorption) is plotted against the pH. The pKa is determined from the resulting sigmoidal curve, often corresponding to the inflection point.[13]
Determination of Melting and Boiling Points
Melting Point Determination (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered crystalline compound is packed into a thin-walled capillary tube, sealed at one end.[14][15] The sample height should be 1-2 mm for even heating.[16]
-
Apparatus: The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube).[15][16]
-
Heating: The sample is heated slowly and steadily (e.g., 1-2°C per minute) near the expected melting point to ensure thermal equilibrium.[17]
-
Observation: The melting range is recorded from the temperature at which the first liquid appears to the temperature at which the last solid crystal disappears.[15][16] A sharp melting range (0.5-1°C) is indicative of a pure compound.[15][16]
Boiling Point Determination:
-
Apparatus Setup: For simple distillation, the liquid is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.[18]
-
Heating: The liquid is heated gently to boiling.
-
Observation: The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature reading on the thermometer as the liquid condenses on the thermometer bulb and drips into the condenser.[18] The atmospheric pressure should be recorded as it affects the boiling point.[14][16]
Structure-Stability Relationships
The stability of halogenated benzoic acid isomers is a direct consequence of the electronic effects exerted by the halogen substituent. The following diagram illustrates the logical relationship between the substituent's position and its influence on the acidity (pKa) of the benzoic acid, which reflects the stability of its conjugate base.
Caption: Relationship between halogen substitution and benzoic acid acidity.
References
- 1. pKa values [stenutz.eu]
- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved Q7. The pKa of p-bromobenzoic acid is 3.97, and that | Chegg.com [chegg.com]
- 5. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]
- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. asianpubs.org [asianpubs.org]
- 14. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. alnoor.edu.iq [alnoor.edu.iq]
- 17. westlab.com [westlab.com]
- 18. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 2,4-Difluorobenzoic Acid-d3: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 2,4-Difluorobenzoic Acid-d3, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Hazard Information
This compound is a deuterated form of 2,4-Difluorobenzoic acid. While specific data for the deuterated compound is limited, the safety profile is expected to be consistent with the non-deuterated form. It is crucial to handle this compound with appropriate care, adhering to the safety precautions outlined in the Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][3] | Protective gloves (inspect before use), protective clothing.[3][4][5] |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[1][2][3] | Safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards).[3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2][3][4] | Use in a well-ventilated area.[1][3][4] For higher-level protection or in case of dust formation, use an approved respirator (e.g., N95, P95, or ABEK-P2).[2][4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner.
1. Waste Collection and Storage:
- Container: Use a designated, properly labeled, and sealed waste container. The container should be compatible with the chemical.
- Labeling: Clearly label the waste container with "Waste this compound" and any other required hazard symbols or information as per your institution's and local regulations.
- Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.[1][4]
2. Accidental Release and Spill Cleanup:
- Personal Precautions: In case of a spill, wear appropriate PPE, including gloves, safety goggles, and a respirator if dust is generated.[4][5] Ensure adequate ventilation and evacuate unnecessary personnel from the area.[4]
- Containment: Prevent the spill from entering drains or waterways.[4][7]
- Cleanup: For small spills, carefully sweep or shovel the solid material into a suitable, closed container for disposal.[1][4] Avoid creating dust.[4][5] Wash the spill area thoroughly with soap and water.[5][8]
3. Final Disposal Procedure:
- Professional Disposal: The recommended method of disposal is to engage a licensed and approved waste disposal company.[1][4]
- Incineration: An alternative, if performed by a licensed facility, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
- Contaminated Packaging: Dispose of the original container and any contaminated packaging as unused product in accordance with local regulations.[4]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,4-Difluorobenzoic acid 98 1583-58-0 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. aplng.com.au [aplng.com.au]
- 8. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Essential Safety and Logistical Information for Handling 2,4-Difluorobenzoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 2,4-Difluorobenzoic Acid-d3. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white solid that is irritating to the eyes, respiratory system, and skin.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[1] Standard safety glasses are not sufficient. |
| Hand Protection | Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling this type of compound. Always inspect gloves for tears or degradation before use and change them immediately if contact with the chemical occurs. |
| Body Protection | A standard laboratory coat must be worn. For tasks with a higher risk of splashes or dust generation, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used, especially when handling the powder outside of a certified chemical fume hood or in case of a spill.[1] Work should be conducted in a well-ventilated area.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing and dissolving this compound.
1. Preparation:
- Read the Safety Data Sheet (SDS) for this compound before starting any work.
- Ensure a chemical fume hood is available and functioning correctly.
- Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, spatula, weigh boat, and appropriate glassware.
- Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
2. Weighing the Compound:
- Perform all weighing operations inside a chemical fume hood to minimize inhalation exposure.
- Place the container of this compound, a clean weigh boat, and a spatula inside the fume hood.
- Carefully open the container.
- Use the spatula to transfer the desired amount of the solid to the weigh boat. Avoid creating dust.
- Close the primary container tightly immediately after use.
3. Dissolving the Compound:
- Place the weigh boat containing the this compound into the appropriate glassware for dissolution.
- Add the desired solvent to the glassware, ensuring the weigh boat is rinsed with the solvent to transfer all of the compound.
- Gently swirl or stir the mixture until the solid is fully dissolved.
4. Post-Handling:
- Wipe down the work area within the fume hood with an appropriate solvent to decontaminate the surface.
- Dispose of the used weigh boat and any contaminated wipes as solid chemical waste.
- Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.
- Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of in its original container or a clearly labeled, sealed container for solid organic chemical waste.
-
Contaminated materials such as weigh boats, gloves, and paper towels should be collected in a designated, sealed plastic bag or container labeled as "Solid Halogenated Organic Waste."[4]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and properly labeled container for "Halogenated Organic Liquid Waste."
-
Do not mix this waste with non-halogenated organic waste streams to avoid complicating the disposal process.
-
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and the appropriate hazard symbols (e.g., irritant).
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
Chemical and Physical Properties
| Property | Value |
| Appearance | White solid |
| Molecular Formula | C7HDF2O2 (for the d3 isotopologue) |
| Melting Point | 188-190 °C |
| pKa | 3.21 |
| Solubility | Sparingly soluble in water |
| Incompatibilities | Strong oxidizing agents, strong bases |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen fluoride |
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
